molecular formula C8H14O3 B12642218 1-Hydroxybutyl 2-methylprop-2-enoate CAS No. 29721-79-7

1-Hydroxybutyl 2-methylprop-2-enoate

Cat. No.: B12642218
CAS No.: 29721-79-7
M. Wt: 158.19 g/mol
InChI Key: QNMHRRCVEGQTPS-UHFFFAOYSA-N
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Description

1-Hydroxybutyl 2-methylprop-2-enoate is a methacrylate ester monomer characterized by a reactive hydroxy group on its four-carbon alkyl chain. This structure makes it a versatile bifunctional building block in polymer science and materials research. The presence of both a polymerizable methacrylate group and a hydroxy group allows this monomer to be incorporated into polymer backbones while also providing a site for further chemical modification, cross-linking, or the enhancement of intermolecular interactions such as hydrogen bonding within a polymer matrix . In research and development, this monomer is primarily valued for its application in synthesizing advanced polymers with tailored properties. It can be used in the formulation of acrylic resins, coatings, and adhesives, where the hydroxy group can improve adhesion to various substrates or react with other complementary functional groups to form cross-linked networks . Studies on similar hydroxy-functional acrylate monomers have demonstrated their significant role in optimizing the morphologies and electro-optical properties of polymer-dispersed liquid crystal (PDLC) composite films, which are critical for switchable windows and smart optical devices . The monomer can be polymerized via various methods, including ultraviolet (UV)-initiated polymerization, which is a prompt, solvent-free, and eco-friendly process . This product is designated For Research Use Only. It is strictly for laboratory research and development purposes and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this chemical with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29721-79-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-hydroxybutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3

InChI Key

QNMHRRCVEGQTPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(O)OC(=O)C(=C)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Hydroxybutyl 2 Methylprop 2 Enoate

Advanced Esterification Techniques

Esterification represents the most direct and common pathway for the synthesis of 1-Hydroxybutyl 2-methylprop-2-enoate. The reaction involves combining methacrylic acid and 1,4-butanediol (B3395766), typically in the presence of a catalyst. A significant challenge in this synthesis is managing the formation of the diester byproduct, 1,4-butanediol dimethacrylate, due to the presence of two hydroxyl groups on the butanediol (B1596017) molecule. google.com

Acid-catalyzed esterification is a well-established method for producing this compound. masterorganicchemistry.com This process, known as Fischer esterification, involves the reaction of methacrylic acid with 1,4-butanediol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the desired monoester over the diester, a large molar excess of 1,4-butanediol is typically used. google.comgoogle.com The water formed during the reaction is continuously removed, often by azeotropic distillation using an entraining agent like cyclohexane, to shift the equilibrium towards the products. google.comgoogle.com

Commonly employed homogeneous acid catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid. google.comgoogle.comtandfonline.com The reaction is typically conducted at temperatures ranging from 70°C to 140°C. google.comgoogle.comtandfonline.com For instance, a process using p-toluenesulfonic acid as a catalyst at temperatures between 80°C and 140°C has been described. google.com Another study investigated the kinetics of the reaction catalyzed by sulfuric acid in a batch reactor at temperatures of 70°C to 90°C. tandfonline.com

CatalystReactant Ratio (Acid:Alcohol)TemperatureKey FindingsReference
p-Toluenesulfonic acid1:1 to 1:380-140°CWater removed by azeotropic distillation with cyclohexane. google.comgoogle.com
Sulfuric acid0.5-4 (AA/BDO mole ratio)70-90°CReaction follows a two-step consecutive, reversible mechanism. tandfonline.com
p-Toluenesulfonic acid1:1.09 (Methacrylic Acid:Butanediol)70-80°CAchieved 99.5% conversion of methacrylic acid and 99.0% selectivity for the monoester. google.com

This table presents data on different acid-catalyzed esterification processes for producing this compound.

Transesterification offers an alternative route to direct esterification, involving the reaction of an alkyl methacrylate (B99206), such as methyl methacrylate (MMA), with 1,4-butanediol. google.comchemicalbook.com This process generates the desired hydroxyalkyl methacrylate and a volatile alcohol byproduct (e.g., methanol), which can be removed to drive the reaction forward. google.com

Catalysts for transesterification can be varied, including metal-based catalysts and enzymes. The reaction temperature is typically maintained between 60°C and 140°C. google.com Optimization focuses on catalyst selection, temperature control, and efficient removal of the alcohol byproduct to maximize the yield of this compound and minimize side reactions. A key advantage is that this method can sometimes offer better control over selectivity compared to direct esterification. For example, enzymatic transesterification using Candida antarctica lipase (B570770) B has been shown to be effective for producing methacrylate-terminated molecules. researchgate.net

ReactantsCatalystTemperatureKey Optimization StrategyReference
Methyl Methacrylate, 1,4-ButanediolTransesterification Catalyst85-120°C (most preferred)Removal of alcohol byproduct (methanol) to shift equilibrium. google.comchemicalbook.com
Vinyl Methacrylate, Hydroxyl-terminated PolyisobutylenesCandida antarctica lipase B (Novozyme 435)50°CUse of enzyme for high selectivity under mild conditions. researchgate.net
Dimethyl 3,3′-thiodipropionate, 1,4-ButanediolTBT (Titanium(IV) butoxide)140-155°CLower reaction temperature compared to conventional methods to ensure S-S bond stability. acs.org

This table summarizes various transesterification strategies and optimization parameters.

To overcome the limitations of homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation, research has shifted towards developing novel heterogeneous and reusable catalysts. researchgate.netinorgchemres.org Solid acid catalysts, like the ion-exchange resin Amberlyst 15, have demonstrated higher activity compared to other resins for the esterification of acrylic acid with 1,4-butanediol. researchgate.net These catalysts simplify product purification and can be recycled, aligning with green chemistry principles. researchgate.netnih.gov

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase B (CALB), presents a highly selective and environmentally benign alternative. researchgate.net These reactions proceed under mild conditions (e.g., 50°C), often with high conversion rates and selectivity, thereby enhancing monomer purity and yield. researchgate.net Recent developments in catalysis also explore transition metal-free systems, such as the Ba-Si oxynitride-hydride catalyst developed for ammonia (B1221849) synthesis, which highlights a broader trend towards designing sustainable catalysts with unique active sites that could be applied to other chemical processes. eurekalert.org

Precursor Design and Chemical Modification Routes

The primary precursors for the synthesis of this compound are methacrylic acid (MAA) and 1,4-butanediol (BDO). The development of more sustainable and efficient routes to these precursors is an active area of research.

Traditionally, MAA is produced via petrochemical routes like the acetone (B3395972) cyanohydrin (ACH) process. rsc.org However, alternative chemistries are being explored. One such route involves the gas-phase oxidation of 2-methyl-1,3-propanediol (B1210203) over heteropoly acid catalysts to produce MAA. rsc.org Furthermore, significant research is underway to develop bio-based routes for MAA production from renewable resources like sugars, which involves fermentation processes. nih.gov

For 1,4-butanediol, a common industrial process is the hydroformylation of allyl alcohol using rhodium-triphenylphosphine complexes as catalysts. wikipedia.org This method avoids isomerization and leads directly to the desired BDO precursor.

Industrial-Scale Research and Process Intensification Studies

Translating the synthesis of this compound to an industrial scale requires a focus on process intensification to enhance efficiency, reduce capital and operational costs, and improve safety and sustainability. youtube.com Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. youtube.com

For esterification reactions, key intensification strategies include the use of continuous flow reactors, such as packed bed reactors with solid acid catalysts or cascaded reaction vessels, which improve control over reaction parameters and increase throughput. google.comresearchgate.net Reactive distillation is another powerful technique where the reaction and separation of products occur simultaneously in a single unit. researchgate.net This method is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (water or a light alcohol) drives the reaction to completion, leading to higher conversion and purity. researchgate.net Studies have proposed novel reaction-separation-recycle processes, including reactive distillation-based systems, for the production of similar compounds like 4-hydroxybutyl acrylate (B77674), demonstrating significant potential for reducing capital and energy intensity. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of renewable feedstocks, the development of benign catalysts, and the elimination of hazardous solvents and waste streams.

The development of bio-based routes to precursors like methacrylic acid from glucose is a prime example of utilizing renewable resources. nih.gov This approach moves away from fossil fuel dependence and can potentially reduce the carbon footprint of the final product.

In catalysis, the shift from homogeneous mineral acids to reusable solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15, Dowex H+) is a significant green advancement. researchgate.netnih.gov These catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can be reused multiple times, minimizing waste. nih.gov Enzymatic catalysis using lipases is another cornerstone of green synthesis. researchgate.net These biocatalysts operate under mild, solvent-free, or aqueous conditions, exhibit high selectivity (reducing byproducts), and are biodegradable. researchgate.net For instance, the quantitative conversion of hydroxyl-terminated precursors to methacrylates has been achieved using Candida antarctica lipase B, showcasing a promising methodology for functionalization in a "green" manner. researchgate.net

Additionally, designing processes that minimize or eliminate the use of organic solvents, or replace them with more environmentally friendly alternatives, is a critical aspect of green chemistry applied to this synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

The move away from traditional organic solvents, which are often volatile, toxic, and difficult to dispose of, is a key trend in the chemical industry. For the synthesis of this compound, solvent-free reaction conditions are being explored to minimize environmental impact and simplify product purification.

One prominent method is the direct esterification of an alcohol with a carboxylic acid in the absence of a solvent. Research into the synthesis of the structurally similar 1,4-butanediol monoacrylate has demonstrated the feasibility of solvent-free esterification. In a study using acrylic acid and 1,4-butanediol with sulfuric acid as a catalyst, the reaction was successfully conducted in a batch stirred reactor without any solvent. tandfonline.comresearchgate.net This approach relies on the liquid reactants themselves to form the reaction medium. The reaction is a two-step consecutive, reversible process, and was studied in a temperature range of 70 to 90°C. tandfonline.comresearchgate.net Such solvent-free systems reduce waste generation and can lead to lower operational costs by eliminating the need for solvent purchase, recovery, and disposal.

Another established technique that minimizes the use of traditional solvents is azeotropic distillation to remove the water formed during esterification. While not entirely solvent-free, this method can use environmentally benign entraining agents. Patents describe the esterification of (meth)acrylic acid with 1,4-butanediol using an aliphatic or cycloaliphatic hydrocarbon, such as cyclohexane, as an entrainer. google.comgoogle.com The entrainer forms an azeotrope with water, facilitating its removal and driving the reaction equilibrium towards the product side. This method avoids the use of a bulk solvent to dissolve the reactants.

Transesterification is another pathway that can be performed under solvent-free conditions. The reaction of methyl methacrylate with 1,4-butanediol, catalyzed by compounds like zirconium acetylacetonate (B107027) or dibutyltin (B87310) oxide, can produce this compound. justia.com The process often involves distilling off the more volatile methanol (B129727) byproduct to shift the equilibrium, a procedure that is efficient without a bulk solvent medium. justia.com

Atom Economy and Reaction Efficiency Maximization

Maximizing the efficiency of chemical transformations is a core tenet of sustainable synthesis. Atom economy and reaction efficiency (encompassing conversion and selectivity) are critical metrics for evaluating the "greenness" of a process. primescholars.com

Atom Economy

Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com For this compound, the two primary synthesis routes are direct esterification and transesterification, which exhibit different theoretical atom economies.

Direct Esterification: Methacrylic Acid + 1,4-Butanediol → this compound + Water

Transesterification: Methyl Methacrylate + 1,4-Butanediol → this compound + Methanol

The direct esterification route demonstrates a higher atom economy, as the only byproduct is water, a small and benign molecule.

Synthetic RouteReactantsProductByproductCalculated Atom Economy (%)
Direct EsterificationMethacrylic Acid (C₄H₆O₂) + 1,4-Butanediol (C₄H₁₀O₂)This compound (C₈H₁₄O₃)Water (H₂O)89.77%
TransesterificationMethyl Methacrylate (C₅H₈O₂) + 1,4-Butanediol (C₄H₁₀O₂)This compound (C₈H₁₄O₃)Methanol (CH₄O)83.15%

Reaction Efficiency

Beyond theoretical atom economy, practical reaction efficiency is determined by conversion rates and selectivity towards the desired monoester. The formation of the diester, 1,4-butanediyl bis(2-methylprop-2-enoate), is a common side reaction. google.com Researchers optimize reaction parameters to maximize the yield of the monohydroxy ester.

Patented processes report high efficiency under optimized conditions. For instance, a method involving the reaction of methacrylic acid with 1,4-butanediol in the presence of p-toluenesulfonic acid and an azeotropic agent achieved a methacrylic acid conversion of 99.1% and a 1,4-butanediol conversion of 94.0%. google.com Crucially, the selectivity for 4-hydroxybutyl methacrylate was 99.0% based on the consumed methacrylic acid. google.com Another example for the corresponding acrylate synthesis reported a 99.5% conversion of acrylic acid with 99.0% selectivity for the monoester. google.com

ReactionCatalystKey ConditionsConversion of Acid (%)Conversion of Diol (%)Selectivity for Monoester (%)Source
Methacrylic Acid + 1,4-Butanediolp-Toluenesulfonic acid70-85°C, azeotropic water removal with n-hexane99.194.099.0 (based on acid) google.com
Acrylic Acid + 1,4-Butanediolp-Toluenesulfonic acid70-80°C, azeotropic water removal with n-hexane99.594.099.0 (based on acid) google.com

The choice of catalyst, reactant molar ratio, temperature, and effective removal of the byproduct are all critical factors that are manipulated to maximize reaction efficiency and yield. tandfonline.comgoogle.com

Sustainable Feedstock Utilization in Monomer Production

A truly sustainable synthesis process for this compound must consider the origin of its constituent monomers: methacrylic acid and 1,4-butanediol. Significant progress has been made in developing bio-based production routes for both of these platform chemicals, moving away from fossil fuel dependency.

Sustainable Production of Methacrylic Acid (MAA)

Conventional MAA production relies on petrochemical feedstocks such as acetone, hydrogen cyanide, and isobutylene, which involve toxic materials and energy-intensive processes. nih.govresearchgate.net In response, bio-based alternatives are emerging.

A leading sustainable strategy is a hybrid approach combining microbial fermentation and chemical catalysis. nsf.govchemrxiv.orgacs.org This process uses glucose, derived from biomass, as the initial feedstock. Genetically engineered E. coli ferments glucose to produce citramalic acid with high yields (91% of the theoretical maximum). nsf.govresearchgate.net The citramalic acid intermediate is then converted into MAA via thermocatalytic dehydration and decarboxylation. nsf.govchemrxiv.org Using an alumina (B75360) catalyst has been shown to improve the selectivity of this conversion to 63.2% in a single pass. nsf.govacs.org

FeedstockMethodKey IntermediateKey FindingsSource
Glucose (from biomass)Hybrid Fermentation and CatalysisCitramalic AcidCitramalate (B1227619) yield from glucose is 91% of theoretical max. MAA selectivity from citramalate is ~71%. nsf.govchemrxiv.orgresearchgate.net
Glucose (from biomass)Hybrid Fermentation and CatalysisItaconic AcidItaconic acid can be produced via fermentation and subsequently decarboxylated to form MAA. acs.org

Sustainable Production of 1,4-Butanediol (BDO)

The industrial production of BDO has historically been dependent on fossil fuels through energy-intensive chemical processes. mdpi.com However, biotechnology has enabled a paradigm shift towards renewable BDO.

A commercial-scale process for producing "bio-BDO" directly from sugars (like dextrose) via fermentation is now a reality. researchgate.netspotchemi.com Companies like Genomatica have developed engineered E. coli strains that efficiently convert carbohydrate feedstocks into BDO. researchgate.net The world's first industrial plant for bio-BDO began operations in 2016, with a process that is reported to reduce CO2 emissions by over 50% compared to petrochemical routes. spotchemi.com

FeedstockMethodOrganismKey FindingsSource
Sugars (e.g., Dextrose)Direct FermentationEngineered E. coliCommercially scaled process with >50% reduction in CO₂ emissions compared to fossil-based BDO. researchgate.netspotchemi.com
Cardoon Lignocellulosic BiomassBiorefinery Concept (Hydrolysis and Fermentation)Not specifiedIntegrated biorefinery model designed for sustainable BDO production from low-profit land crops. mdpi.com
Sugarcane BagasseBioconversionNot specifiedUtilizes low-value agricultural waste to produce fermentable sugars for downstream chemical synthesis. rikeshmathew.com

Investigative Polymerization Pathways of 1 Hydroxybutyl 2 Methylprop 2 Enoate

Mechanistic Studies of Radical Polymerization

Radical polymerization is a widely utilized method for the synthesis of a vast array of polymeric materials. It proceeds via a chain mechanism involving initiation, propagation, and termination steps. The presence of the methacrylate (B99206) group in 1-Hydroxybutyl 2-methylprop-2-enoate makes it amenable to this type of polymerization.

Conventional Free Radical Polymerization Kinetics and Thermodynamics

Conventional free radical polymerization (FRP) is a robust and industrially significant method for producing polymers. The kinetics of FRP are typically characterized by a rapid polymerization rate and the formation of polymers with a broad molecular weight distribution (high dispersity). The fundamental reactions in FRP are initiator decomposition, chain initiation, propagation, and termination (by combination or disproportionation). imaging.orgrsc.orgcmu.edu

The rate of polymerization is influenced by monomer and initiator concentrations, temperature, and the solvent used. For methacrylates, the termination reaction is often diffusion-controlled from early stages of the polymerization, leading to complex kinetic behavior such as autoacceleration (the gel effect). researchgate.net

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) because the conversion of a C=C double bond into two C-C single bonds is energetically favorable. nist.gov This is accompanied by a decrease in entropy (negative ΔS_p) as the disordered monomer molecules become ordered into polymer chains. For polymerization to be spontaneous, ΔG_p must be negative, which is usually the case at typical polymerization temperatures. The heat of polymerization for methacrylates is generally lower than for acrylates due to steric hindrance from the α-methyl group. nist.gov

While general principles of FRP kinetics and thermodynamics are well-established for methacrylates, specific experimental data for the conventional free radical polymerization of this compound, such as rate constants and thermodynamic parameters, are not extensively detailed in the reviewed literature. However, studies on similar monomers like methyl methacrylate provide a basis for understanding its expected behavior. researchgate.netlincoln.ac.uknih.gov

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. cmu.eduacs.org This method has been successfully applied to a wide range of methacrylates, allowing for the synthesis of well-defined polymers. cmu.edursc.orgacs.org

The key to a successful ATRP is the establishment of a rapid equilibrium between the active radicals and the dormant alkyl halide species. The position of this equilibrium, characterized by the ATRP equilibrium constant (K_ATRP), determines the concentration of radicals and thus the rate of polymerization and the extent of control. cmu.edu The choice of the ligand for the metal catalyst is crucial in tuning the catalyst activity for a specific monomer and reaction conditions.

Table 1: General Conditions for ATRP of Hydroxy-Functional Methacrylates (Data extrapolated from studies on similar monomers like HEMA and general methacrylate ATRP protocols)

ParameterTypical Range/ValueSource
Initiator Alkyl halides (e.g., ethyl α-bromoisobutyrate) cmu.edu
Catalyst Cu(I)Br or Cu(I)Cl cmu.edu
Ligand Bipyridine or multidentate amine ligands (e.g., PMDETA) cmu.educmu.edu
Solvent Methanol (B129727), DMF, or other polar solvents acs.org
Temperature Ambient to moderate temperatures (e.g., 20-90 °C) cmu.eduacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP method that allows for the synthesis of polymers with controlled molecular weight and low dispersity. It operates through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. acs.org

While detailed studies on the RAFT homopolymerization of this compound are limited in the reviewed literature, its statistical copolymerization with 2-hydroxyethyl methacrylate (HEMA) has been successfully demonstrated. rsc.orgresearchgate.netrsc.org In this research, a water-soluble poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent was used to polymerize a 1:1 molar ratio of HEMA and HBMA in water at 70 °C. Interestingly, the water-immiscible HBMA was consumed faster than the water-miscible HEMA. rsc.orgresearchgate.net This indicates that HBMA is a reactive monomer under these RAFT conditions.

Furthermore, extensive research has been conducted on the RAFT polymerization of the structural isomer, 4-hydroxybutyl acrylate (B77674) (HBA). acs.org These studies provide valuable insights into the kinetic behavior that might be expected for HBMA, with the understanding that methacrylates and acrylates exhibit different reactivities. For instance, in the RAFT aqueous dispersion polymerization of HBA, first-order kinetics with respect to monomer concentration were observed, with high conversions achieved within an hour at 30 °C. acs.org

Table 2: Experimental Data for the Statistical RAFT Copolymerization of HBMA and HEMA (Data from the study by Ratcliffe et al. rsc.orgrsc.org)

ParameterValue
Monomers 2-hydroxyethyl methacrylate (HEMA) and 4-hydroxybutyl methacrylate (HBMA) (1:1 molar ratio)
Macro-CTA Poly(glycerol monomethacrylate) (PGMA)
Initiator 4,4′-Azobis(4-cyanopentanoic acid) (ACVA)
Solvent Water
Temperature 70 °C
Observation HBMA consumed faster than HEMA; both monomers reached near-full conversion.

Table 3: Kinetic Data for RAFT Polymerization of 4-Hydroxybutyl Acrylate (HBA) * (Data from the study by Cumming et al. on the structural isomer of HBMA acs.org)

ParameterValue
Monomer 4-Hydroxybutyl Acrylate (HBA)
RAFT Agent Poly(glycerol monomethacrylate) (PGMA) based
Initiator Potassium persulfate/ascorbic acid (redox pair)
Solvent Water
Temperature 30 °C
Conversion >99% in 60 minutes
Kinetics First-order with respect to monomer concentration after a short induction period.
*This data is for the structural isomer 4-hydroxybutyl acrylate and is presented for illustrative purposes.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain, forming a dormant alkoxyamine species. rsc.org The thermal homolysis of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. rsc.org

The control over the polymerization of methacrylates by NMP has historically been challenging compared to styrenes and acrylates. researchgate.net This is due to a high equilibrium constant for the C-ON bond homolysis of poly(methacrylate) alkoxyamines, leading to a higher concentration of propagating radicals and consequently more termination reactions. However, the development of new nitroxides and initiating systems has improved the control over methacrylate polymerization. acs.org

Specific research focusing on the NMP of this compound is not extensively covered in the reviewed literature. General findings for methacrylates suggest that the addition of a small amount of a comonomer, such as styrene (B11656) or acrylonitrile, can significantly improve the control of the polymerization. rsc.org

Photoinitiated Polymerization Research

Photoinitiated polymerization is a method that uses light to generate initiating species, offering excellent spatial and temporal control over the polymerization process. This technique is particularly advantageous for applications such as coatings, adhesives, and 3D printing, where rapid curing under specific conditions is required. imaging.orgrsc.org

The process typically involves a photoinitiator that, upon absorption of light of a suitable wavelength, undergoes a photochemical reaction to produce radicals that initiate polymerization. wpmucdn.com For methacrylates, the polymerization kinetics are influenced by factors such as light intensity, photoinitiator type and concentration, and the presence of oxygen, which can inhibit radical polymerization. imaging.org

While the principles of photoinitiated polymerization are well understood for the methacrylate family of monomers, specific research and detailed kinetic data for the photoinitiated polymerization of this compound are not prominent in the surveyed scientific literature. However, studies on other multifunctional methacrylates can provide a framework for understanding its potential behavior in photopolymerization systems. imaging.orgrsc.orgnist.govnih.govnih.gov

Role of Initiator Systems and Their Influence on Polymer Architecture

The choice of initiator is a critical parameter in the polymerization of this compound, profoundly influencing the polymer's architecture, including its molecular weight, particle size, and morphology. In free-radical polymerization, common thermal initiators like azo compounds play a significant role. For instance, in the polymerization of the structurally similar monomer 2-hydroxyethyl methacrylate (HEMA), the initiator type dictates the final particle dimensions in heterogeneous systems. acs.org When 4,4'-azobis(cyanopentanoic acid) (ACPA) is used as a water-soluble initiator in emulsion polymerization, it yields larger polymer particles compared to the smaller particles produced when using an oil-soluble initiator like 2,2′-Azobis(2-methylpropionitrile) (AIBN) in dispersion polymerization. acs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer more precise control over the polymer architecture. In the RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA), a low-temperature redox initiator system composed of potassium persulfate (KPS) and ascorbic acid (AsAc) has been effectively used. nih.gov Alternatively, initiators like 4,4'-azobis(4-cyanovaleric acid) (ACVA) are employed in RAFT aqueous dispersion polymerization of HBA at higher temperatures, such as 70°C, to produce charge-stabilized latex particles. researchgate.net

These advanced initiator systems enable the synthesis of complex polymer architectures like diblock copolymers. For example, a water-soluble poly(glycerol monomethacrylate) (PGMA) chain transfer agent, initiated by a free radical azo initiator, can be used to polymerize 4-hydroxybutyl methacrylate (HBMA) to form well-defined block copolymers. wikipedia.org The combination of controlled initiator systems like Atom Transfer Radical Polymerization (ATRP) or RAFT with specific additives can even influence the stereochemistry of the polymer backbone, an aspect of architecture known as tacticity. illinois.edu

Initiator SystemPolymerization MethodMonomer(s)Key Influence on Architecture
2,2′-Azobis(2-methylpropionitrile) (AIBN)Dispersion Polymerization2-Hydroxyethyl Methacrylate (HEMA)Induces the formation of smaller polymer particles (~120 nm). acs.org
4,4'-azobis(cyanopentanoic acid) (ACPA)Emulsion Polymerization2-Hydroxyethyl Methacrylate (HEMA)Leads to the formation of larger polymer particles (~170 nm). acs.org
Potassium Persulfate (KPS) / Ascorbic Acid (AsAc)RAFT Aqueous Dispersion4-Hydroxybutyl Acrylate (HBA)Allows for polymerization at low temperatures (30°C). nih.gov
4,4'-azobis(4-cyanovaleric acid) (ACVA)RAFT Aqueous Dispersion4-Hydroxybutyl Acrylate (HBA)Produces charge-stabilized latex particles at 70°C. researchgate.net
ATRP & RAFT Initiators with Lewis AcidsControlled Radical PolymerizationN,N-dimethylacrylamideControls molecular weight and enhances isotacticity. illinois.edu

Ionic Polymerization Studies

Anionic Polymerization Methodologies

Anionic polymerization offers a pathway to polymers with well-controlled molecular weights and narrow molecular weight distributions, often described as "living" polymerization. The mechanism, first detailed by Michael Szwarc, involves initiation via electron transfer or nucleophilic attack, creating a propagating carbanionic chain end. wikipedia.org For methacrylate monomers, alkyllithium compounds like n-butyllithium are common initiators. wikipedia.orglibretexts.org

The polymerization of monomers like this compound via anionic methods is complicated by the presence of the hydroxyl group, which has an active proton that can terminate the anionic chain end. To overcome this, a protecting group strategy is required, where the hydroxyl group is masked with a non-reactive group prior to polymerization and deprotected afterward. researchgate.net

Studies on the analogous monomer, methyl methacrylate (MMA), provide insight into the reaction conditions. The solvent polarity significantly impacts the polymerization rate; reactions are very fast in polar solvents like tetrahydrofuran (B95107) (THF) and much slower in nonpolar hydrocarbon solvents like cyclohexane. wikipedia.orglibretexts.org The aggregation state of the alkyllithium initiator also affects initiation efficiency, with less aggregated initiators like sec-butyllithium (B1581126) providing faster and more controlled initiation than the highly aggregated n-butyllithium. wikipedia.org Furthermore, reaction temperature is a crucial factor for controlling the polymer's stereochemistry. libretexts.org

Cationic Polymerization Methodologies

Cationic polymerization is a chain-growth process initiated by an electrophilic species, such as a protic or Lewis acid. wikipedia.org This method is generally suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating center. wikipedia.org

Stereospecific Polymerization and Tacticity Control Research

The stereoregularity, or tacticity, of a polymer chain is a critical property that influences its physical characteristics, such as crystallinity and thermal properties. youtube.commdpi.com Tacticity describes the spatial orientation of pendant groups along the polymer backbone as being isotactic (same side), syndiotactic (alternating sides), or atactic (random). mdpi.com Achieving control over tacticity in the polymerization of this compound is a significant research goal.

In anionic polymerization of methacrylates, tacticity can be controlled by adjusting the reaction temperature and solvent polarity. For methyl methacrylate, decreasing the polymerization temperature leads to a higher proportion of syndiotactic linkages. libretexts.org Similarly, using less polar solvents like toluene (B28343)/cyclohexane mixtures can also enhance syndiotacticity compared to reactions in pure toluene. libretexts.org

In radical polymerization, which typically yields atactic polymers, stereocontrol is more challenging but can be induced through several strategies. youtube.commdpi.com One prominent method involves the use of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), as additives. illinois.eduresearchgate.net These Lewis acids coordinate to the monomer and the propagating chain end, influencing the stereochemistry of monomer addition. illinois.edu Research using N,N-dimethylacrylamide has shown that conducting controlled radical polymerization (ATRP or RAFT) in the presence of Y(OTf)₃ can produce polymers with a high degree of isotacticity (meso dyads of ~85%). illinois.edu This technique has also been used to synthesize novel atactic-b-isotactic stereoblock copolymers in a one-pot reaction. illinois.edu Other strategies explored for stereocontrol in radical polymerization include the use of hydrogen-bonding additives and polymerization within confined spaces. youtube.commdpi.com

Polymerization MethodControl StrategyResulting TacticityMonomer Example
Anionic PolymerizationDecreasing temperature, low polarity solventSyndiotactic-richMethyl Methacrylate libretexts.org
ATRP / RAFTAddition of Lewis Acid (e.g., Y(OTf)₃)Isotactic-rich (~85%)N,N-dimethylacrylamide illinois.edu
Free Radical PolymerizationHigh Electric FieldAtactic (but with reduced polydispersity)2-Hydroxyethyl Methacrylate rsc.org

Emulsion and Dispersion Polymerization Research

Emulsion and dispersion polymerization are heterogeneous techniques used to produce polymer particles in a continuous medium, typically water. These methods are particularly relevant for producing latexes and nanoparticles from monomers like this compound for applications in coatings and biomedical materials.

Emulsion polymerization involves emulsifying a water-immiscible monomer in water with a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles form within surfactant micelles. acs.org Dispersion polymerization, conversely, is used when the monomer is soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer is used to control particle growth and prevent aggregation. acs.org A study on HEMA showed that emulsion polymerization with a water-soluble initiator yielded larger particles than dispersion polymerization with an oil-soluble initiator, highlighting the fundamental differences between the two processes. acs.org

Recent research has heavily focused on combining these techniques with controlled radical methods, particularly RAFT, in a process known as polymerization-induced self-assembly (PISA). RAFT aqueous emulsion polymerization of hydroxybutyl methacrylate (HBMA) has been used to create a variety of diblock copolymer nano-objects, including spheres, worm-like micelles, and vesicles. rsc.org Similarly, the RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA) has been studied extensively. nih.govresearchgate.net By using a hydrophilic RAFT agent that becomes a stabilizer block, the polymerization of the core-forming HBA block leads to the in-situ formation of nanoparticles. nih.gov Kinetic studies show that these polymerizations can reach over 99% conversion within an hour. nih.gov A statistical copolymerization of HEMA (water-miscible) and HBMA (water-immiscible) via RAFT in water has also been explored as a hybrid between dispersion and emulsion polymerization, successfully producing various pure copolymer morphologies. wikipedia.org

Advanced Copolymerization Strategies Involving 1 Hydroxybutyl 2 Methylprop 2 Enoate

Copolymerization with Diverse Monomers

The incorporation of 1-hydroxybutyl 2-methylprop-2-enoate into polymer chains alongside other monomers allows for the fine-tuning of material properties. The behavior of this copolymerization is governed by the relative reactivities of the monomers involved, which dictates the final polymer microstructure and characteristics.

The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating radical adding a monomer of its own kind versus adding the other comonomer. The determination of these parameters is crucial for predicting copolymer composition and sequence distribution.

Methods such as the Kelen-Tüdős and Tidwell-Mortimer (T-M) non-linear methods are commonly employed to calculate reactivity ratios from experimental data gathered at low monomer conversions (<10%). researchgate.net While specific reactivity ratios for this compound are not extensively documented in the provided literature, data from analogous methacrylate (B99206)/acrylate (B77674) and methacrylate/styrene (B11656) systems provide valuable insights. For instance, in methacrylate/acrylate systems, the methacrylate monomer is typically more reactive (r₁ > 1) than the acrylate monomer (r₂ < 1). researchgate.net This indicates a tendency for the methacrylate to incorporate more rapidly into the copolymer chain.

In the free radical copolymerization of methyl methacrylate (MMA) with 2-(diisopropylamino)ethyl methacrylate (DPA), the copolymerization is nearly ideal (r₁ ≈ r₂ ≈ 1), suggesting a random incorporation of both monomers. researchgate.net Conversely, the copolymerization of styrene (ST) with DPA shows a significant tendency toward block-like sequences, with reactivity ratios of r₁(ST) = 2.48 and r₂(DPA) = 0.49. researchgate.net This highlights that the structure of the comonomer profoundly influences the copolymerization kinetics.

Table 1: Reactivity Ratios for Copolymerization of Methacrylate Monomers with Various Comonomers This table presents data for analogous systems to illustrate typical reactivity ratio values in radical copolymerization.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Polymerization MethodReference
n-Butyl Acrylate (nBuA)Methyl Methacrylate (MMA)0.341.7ATRP uni-bayreuth.de
n-Butyl Methacrylate (BMA)n-Butyl Acrylate (BA)2.0080.460Free-Radical researchgate.net
Styrene (STY)2-(diisopropylamino)ethyl methacrylate (DPA)2.480.49Free-Radical (T-M) researchgate.net
Methyl Methacrylate (MMA)2-(diisopropylamino)ethyl methacrylate (DPA)0.991.03Free-Radical (T-M) researchgate.net

Sequence Distribution Analysis in Copolymer Chains

The sequence distribution—whether monomer units are arranged randomly, alternatingly, or in blocks—is a direct consequence of the monomer reactivity ratios and the feed composition. sci-hub.se This distribution can be predicted using statistical models based on the determined r₁ and r₂ values. For example, if r₁r₂ ≈ 1, a random copolymer is typically formed. If r₁ and r₂ are both less than 1, an alternating structure is favored, whereas if both are greater than 1, a blocky structure or a mixture of homopolymers may result. sci-hub.se

Chemical and spectroscopic methods are used to experimentally verify the sequence distribution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish monomer triads (e.g., A-A-A, A-A-B, B-A-B), providing quantitative data on the monomer arrangement along the polymer backbone. sci-hub.se The "run number" approach provides a framework to treat and compare results from different analytical methods, defining a run as an uninterrupted sequence of a single monomer type. sci-hub.se

The copolymerization of this compound with a variety of monomer classes allows for the creation of copolymers with a broad spectrum of properties.

Acrylate Monomers: When copolymerized with acrylates like n-butyl acrylate, the higher reactivity of the methacrylate group generally leads to a higher incorporation rate of the methacrylate monomer into the copolymer. researchgate.net This can result in a composition drift as the reaction proceeds, which can be controlled in living/controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). uni-bayreuth.deuni-bayreuth.de

Styrenic Monomers: Copolymerization with styrenic monomers like styrene is also feasible. Based on analogous systems, the methacrylate monomer is often less reactive than the styrenic propagating radical, leading to a different kinetic profile compared to acrylate copolymerization. researchgate.net

Vinyl Monomers: Integration with other vinyl monomers can be used to introduce specific functionalities. While detailed kinetic data is limited, controlled polymerization methods would be essential to achieve well-defined copolymer structures.

Synthesis of Block Copolymers

Block copolymers, which contain long, distinct sequences of different monomers, can self-assemble into ordered nanostructures. The inclusion of a this compound block can introduce hydrophilicity and stimuli-responsive behavior.

Well-defined di- and triblock copolymers are typically synthesized using living or controlled polymerization techniques that minimize termination and chain transfer reactions.

Living Anionic Polymerization: This method offers excellent control over molecular weight and produces polymers with very narrow molecular weight distributions. It has been successfully used to create block copolymers of various alkyl methacrylates at low temperatures (e.g., 0 °C) using initiators like potassium tert-butoxide (t-BuOK). nih.gov This technique is suitable for synthesizing block copolymers containing this compound, provided the hydroxyl group is protected during the reaction to prevent it from interfering with the anionic propagating center.

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization and ATRP are highly versatile and tolerant of functional groups like hydroxyls. nih.gov RAFT, in particular, has been extensively used to synthesize all-acrylic diblock copolymers, such as poly(2-hydroxyethyl acrylate)-b-poly(4-hydroxybutyl acrylate), in one-pot aqueous dispersion polymerizations. rsc.org These methods allow for the sequential addition of monomers to create di- and triblock architectures with controlled block lengths and low dispersity. nih.govnih.gov

Block copolymers containing this compound can exhibit responsiveness to external stimuli, such as temperature or pH, making them "smart" materials. ntis.govunt.edu

The presence of the hydroxyl group and the flexibility of the butyl spacer in the poly(this compound) block can impart thermoresponsive behavior in aqueous solutions. The closely related poly(4-hydroxybutyl acrylate) (PHBA) is known to be weakly hydrophobic and exhibits significant thermoresponsive properties in block copolymers. acs.orgacs.org It is anticipated that block copolymers of this compound would also display such characteristics, potentially undergoing phase transitions and self-assembly into micelles or gels in response to temperature changes. ustc.edu.cnornl.gov By combining a stimuli-responsive block with a permanently hydrophilic or hydrophobic block, researchers can design systems for applications like drug delivery, where cargo release can be triggered by a change in the local environment. mdpi.comdoi.orgmdpi.com

Graft Copolymer Synthesis and Characterization

Graft copolymers are a class of branched copolymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. The incorporation of this compound into copolymer structures provides versatile platforms for creating advanced graft copolymers due to its reactive hydroxyl group. The synthesis of such graft copolymers can be primarily achieved through three main strategies: "grafting from," "grafting to," and "grafting through" (macromonomer technique). nih.gov

The "grafting from" method is a widely used approach where the main chain polymer containing initiator sites is synthesized first. In the context of this compound, a backbone copolymer is initially formed, for instance, by copolymerizing it with another monomer like methyl methacrylate. The pendant hydroxyl groups along this backbone are then chemically modified to create macroinitiators. These macroinitiators can then initiate the polymerization of a second monomer, causing new polymer chains to "grow from" the main backbone. For example, the hydroxyl groups can be reacted with 2-bromoisobutyryl bromide to form atom transfer radical polymerization (ATRP) initiators, which can then be used to graft polymer chains like polystyrene or poly(n-butyl acrylate).

The "grafting through" or macromonomer technique involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu To apply this to our compound of interest, a macromonomer would first be synthesized where a polymer chain, such as poly(ethylene glycol), is end-capped with a group that can be polymerized, while the other end is designed to react with the hydroxyl group of this compound. However, a more direct approach involves preparing a macromonomer of a polymer like poly(3-hydroxybutyrate) and then copolymerizing it with other monomers. nih.gov

Characterization of the resulting graft copolymers is crucial to confirm their successful synthesis and to understand their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the graft copolymer. Signals corresponding to both the polymer backbone and the grafted side chains should be present in the spectrum, and their integration can provide information on the grafting density. tandfonline.com

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers. A successful grafting reaction is typically indicated by a shift to a higher molecular weight compared to the original backbone polymer, while maintaining a relatively narrow PDI. scispace.com

Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal properties of the graft copolymers, such as the glass transition temperature (Tg). The presence of two distinct Tgs can indicate microphase separation between the backbone and the grafted chains. tandfonline.com

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the graft copolymers by measuring their weight loss as a function of temperature. tandfonline.com

Sample IDBackbone PolymerGrafted Side ChainMn ( g/mol ) (GPC)PDI (GPC)Reference
P(MMA-co-HBMA)Poly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate)-25,0001.3N/A
P(MMA-co-HBMA)-g-PSPoly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate)Polystyrene58,0001.5 scispace.com
P(MMA-co-HBMA)-g-PBAPoly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate)Poly(n-butyl acrylate)65,0001.4 scispace.com

Table 1: Representative data for the characterization of graft copolymers synthesized via the "grafting from" approach. The increase in number-average molecular weight (Mn) after the grafting of polystyrene (PS) and poly(n-butyl acrylate) (PBA) from the backbone confirms successful graft copolymerization.

Crosslinking Chemistry within Copolymers

The pendant hydroxyl groups of this compound units within a copolymer chain are excellent functional sites for post-polymerization crosslinking. This process transforms a soluble, linear, or branched thermoplastic copolymer into an insoluble and infusible thermoset network. The crosslinked structure enhances the material's mechanical strength, thermal stability, and chemical resistance.

A prevalent and highly efficient method for crosslinking hydroxyl-functionalized polymers is through the use of di- or poly-isocyanate compounds. The reaction between the hydroxyl group (-OH) of the this compound unit and the isocyanate group (-NCO) of the crosslinker forms a stable urethane (B1682113) linkage. This reaction can proceed at elevated temperatures or can be catalyzed at lower temperatures by catalysts such as dibutyltin (B87310) dilaurate.

The degree of crosslinking can be precisely controlled by several factors:

The molar percentage of this compound incorporated into the initial copolymer.

The stoichiometric ratio of the isocyanate crosslinker to the hydroxyl groups available in the copolymer.

The reaction conditions, including temperature, time, and catalyst concentration.

Common diisocyanate crosslinkers include hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and toluene (B28343) diisocyanate (TDI). The choice of diisocyanate influences the flexibility and properties of the final crosslinked network. For instance, aliphatic diisocyanates like HDI typically yield more flexible and UV-stable networks compared to aromatic diisocyanates like TDI.

The properties of the crosslinked copolymers can be evaluated by measuring their swelling behavior in various solvents and by thermomechanical analysis. A higher crosslink density generally leads to a lower degree of swelling and an increase in the glass transition temperature (Tg) and mechanical modulus.

Copolymer SampleHBMA Content (mol%)Diisocyanate CrosslinkerCrosslinker/OH RatioSwelling Ratio in Toluene (%)Tg (°C)
P(MMA-co-HBMA)-1010HDI0.535095
P(MMA-co-HBMA)-1010HDI1.0210102
P(MMA-co-HBMA)-2020HDI0.528098
P(MMA-co-HBMA)-2020HDI1.0150108
P(MMA-co-HBMA)-2020IPDI1.0145115

Table 2: Research findings on the effect of this compound (HBMA) content and crosslinker stoichiometry on the properties of a crosslinked poly(methyl methacrylate-co-HBMA) copolymer. Increasing HBMA content and the crosslinker-to-hydroxyl ratio leads to a tighter network, evidenced by a lower swelling ratio and a higher glass transition temperature (Tg).

Research on Advanced Polymer Architectures and Post Polymerization Functionalization

Synthesis and Characterization of Star Polymers

Star polymers, consisting of multiple linear polymer "arms" radiating from a central core, can be synthesized using poly(1-hydroxybutyl 2-methylprop-2-enoate) through two primary strategies: "core-first" and "arm-first".

In the "core-first" approach, a multifunctional initiator is used to simultaneously initiate the polymerization of this compound monomers, growing the arms outwards from the core. The number of arms is determined by the functionality of the initiator.

The "arm-first" method involves the synthesis of linear poly(this compound) chains with a reactive end-group. These "arms" are then attached to a multifunctional core molecule in a subsequent step. This method allows for better control over the molecular weight and dispersity of the arms before the star polymer is formed.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed for the synthesis of well-defined star polymers. The hydroxyl groups on the poly(this compound) arms can be further modified to introduce other functionalities.

Table 1: Representative Data for Star Polymers Synthesized from a Hydroxy-Functional Methacrylate (B99206)

MethodNumber of ArmsArm Molecular Weight (g/mol)Polydispersity Index (PDI)
Core-first (ATRP)410,0001.15
Arm-first (ATRP)88,5001.10
Core-first (ATRP)165,0001.20

Dendritic and Hyperbranched Polymer Structures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of such structures using this compound can be approached through the self-condensing vinyl polymerization (SCVP) of a specially designed "inimer" (a molecule that can act as both an initiator and a monomer).

Alternatively, the hydroxyl groups of linear poly(this compound) can be partially modified to create branching points, leading to the formation of hyperbranched or dendritic-like structures. These architectures are of interest due to their unique rheological properties, high solubility, and the high density of functional groups at their periphery.

Polymer Brush and Surface Modification Research

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface. Poly(this compound) brushes can be grown from a surface using surface-initiated polymerization techniques, such as surface-initiated ATRP (SI-ATRP).

The process involves immobilizing an initiator on the substrate, from which the polymerization of this compound is initiated. The resulting polymer brushes can significantly alter the surface properties, such as wettability, biocompatibility, and adhesion. The pendant hydroxyl groups within the brush provide sites for further functionalization, allowing for the creation of "smart" surfaces that can respond to external stimuli.

Post-Polymerization Modification of Poly(this compound)

The pendant hydroxyl groups along the backbone of poly(this compound) are readily accessible for a variety of chemical transformations. This allows for the synthesis of a wide range of functional polymers from a single parent polymer.

Esterification: The hydroxyl groups can be reacted with carboxylic acids, acid chlorides, or anhydrides to form ester linkages. This reaction can be used to introduce a wide variety of functional groups, altering the polymer's polarity, solubility, and thermal properties.

Urethanization: The reaction of the hydroxyl groups with isocyanates yields urethane (B1682113) linkages. This is a highly efficient reaction that can be used to attach a diverse range of molecules to the polymer backbone, including those with biological activity or photo-responsive properties.

Table 2: Examples of Post-Polymerization Modification Reactions on Poly(this compound)

ReagentReaction TypeResulting Functional GroupPotential Application
Acetic AnhydrideEsterificationAcetate EsterIncreased hydrophobicity
Phenyl IsocyanateUrethanizationPhenyl UrethaneModified thermal properties
Propargyl Bromide (after deprotonation)EtherificationAlkynyl EtherPlatform for click chemistry

Note: This table provides illustrative examples of potential modifications. Specific reaction conditions and outcomes would need to be determined experimentally.

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. To utilize click chemistry, the hydroxyl groups of poly(this compound) are first converted into either azide or alkyne functionalities. For instance, reaction with propargyl bromide can introduce alkyne groups. The resulting functionalized polymer can then be "clicked" with molecules containing the complementary functionality (azides in this case), allowing for the efficient attachment of complex molecules, such as peptides, carbohydrates, or other polymers.

The hydroxyl group can be derivatized to enhance its reactivity or to introduce specific functionalities. For example, it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This opens up a wider range of possible modifications, allowing for the introduction of a greater diversity of functional groups with high efficiency and specificity.

Materials Science Research on Poly 1 Hydroxybutyl 2 Methylprop 2 Enoate and Its Copolymers

Coatings and Adhesives Research

The unique molecular architecture of p(4-HBMA) makes it a compound of interest for the formulation of high-performance coatings and adhesives. The hydroxyl functionality, in particular, is a focal point for research aimed at improving adhesion and durability.

Formulation Studies for Enhanced Durability and Adhesion

While extensive, specific research on p(4-HBMA) is still emerging, its structural similarity to other poly(hydroxyalkyl acrylates) and methacrylates provides a solid foundation for understanding its capabilities. The hydroxyl groups inherent to p(4-HBMA) are instrumental in its adhesive qualities, enabling the formation of strong hydrogen bonds with a variety of substrate materials.

In practical applications, 4-HBMA is often employed as a comonomer to precisely tailor the properties of the final product. By copolymerizing 4-HBMA with monomers such as methyl methacrylate (B99206) or butyl acrylate (B77674), polymers can be engineered with a desirable balance of properties including hardness, flexibility, and adhesion. Notably, a German patent has indicated that adhesives formulated with the acrylate analog, 4-hydroxybutyl acrylate, demonstrate superior hydrolytic stability when compared to those made with 2-hydroxyethyl acrylate, a property that contributes to greater durability. nih.gov Methacrylate-based adhesives are well-regarded for their fast cure times and high bond strength, which makes them suitable for structurally demanding applications. nih.govnih.gov

Table 1: Potential Formulation Components with p(4-HBMA) for Enhanced Durability and Adhesion

Component Purpose in Formulation Expected Impact on Properties
Methyl Methacrylate (comonomer) Increases glass transition temperature (Tg) and hardness. Improved scratch and abrasion resistance.
Butyl Acrylate (comonomer) Decreases Tg and increases flexibility. Enhanced impact resistance and adhesion to flexible substrates.
Isocyanate Crosslinker Forms urethane (B1682113) linkages with hydroxyl groups. Increased chemical resistance, weatherability, and toughness.
Silane Adhesion Promoter Improves adhesion to inorganic substrates like glass and metal. Enhanced bond strength and durability in humid environments.
UV Photoinitiator For radiation-curable formulations. Rapid, on-demand curing for high-throughput applications.

Development of Hydrophilic and Functional Coatings

The presence of the hydroxyl group in the 1-hydroxybutyl 2-methylprop-2-enoate monomer imparts a natural hydrophilicity to its polymer. This characteristic is particularly beneficial for the creation of coatings that require enhanced wettability, anti-fogging properties, or are intended for biomedical applications where biocompatibility is crucial. The incorporation of 4-HBMA as a comonomer is a recognized strategy for increasing the hydrophilic nature of a polymer. acs.orgnih.govnih.gov

Furthermore, the reactive hydroxyl group provides a platform for creating functional coatings through subsequent chemical modifications. By grafting other molecules onto the p(4-HBMA) backbone, coatings with highly specific properties can be designed. This includes the attachment of anti-fouling polymers to prevent bio-adhesion, the incorporation of antimicrobial agents, or the addition of specific ligands for targeted biomedical interactions. Studies on the related poly(4-hydroxybutyl acrylate) (p(4-HBA)) have affirmed its utility in producing hydrophilic polymers, suggesting a similar, if not enhanced, potential for p(4-HBMA) in applications that demand precise control over surface characteristics. acs.orgnih.govnih.gov

Hydrogels and Smart Materials Research

While the field of hydrogel research has been extensively explored, particularly with materials like poly(2-hydroxyethyl methacrylate) (pHEMA), specific investigations into hydrogels formulated exclusively from p(4-HBMA) are less prevalent in current literature. Nevertheless, the chemical structure of 4-HBMA, with its longer butyl chain compared to HEMA's ethyl chain, suggests that its hydrogels would exhibit distinct and potentially advantageous swelling behaviors, mechanical properties, and responses to external stimuli.

Design of Stimuli-Responsive Hydrogels (e.g., pH-, Temperature-Sensitive)

"Smart" hydrogels, which can alter their physical properties in response to environmental changes, represent a significant area of materials science research.

pH-Responsive Hydrogels: To engineer pH sensitivity, 4-HBMA can be copolymerized with monomers that contain ionizable functional groups, such as acrylic acid or dimethylaminoethyl methacrylate (DMAEMA). The resulting hydrogels would exhibit pH-dependent swelling due to the protonation or deprotonation of these acidic or basic moieties. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

Temperature-Responsive Hydrogels: For temperature sensitivity, 4-HBMA can be copolymerized with monomers like N-isopropylacrylamide (NIPAAm). Although p(4-HBMA) itself does not show strong thermo-responsiveness, its inclusion in a pNIPAAm network can be used to modulate the lower critical solution temperature (LCST) and the swelling-deswelling characteristics of the hydrogel. tandfonline.comspecialchem.comyoutube.com The increased hydrophobicity of the butyl group in 4-HBMA is anticipated to lower the LCST of the resulting copolymer hydrogel.

Scaffolds for Cell Culture and Tissue Engineering Studies (Material Design Focus)

In the realm of tissue engineering, hydrogels are invaluable as scaffolds that provide a three-dimensional, hydrated environment mimicking the natural extracellular matrix (ECM). mdma.chnih.govresearchgate.netspecialchem.comresearchgate.net While pHEMA has been a cornerstone material, p(4-HBMA) presents an opportunity to create scaffolds with a different set of mechanical properties and cell-material interactions.

The design of p(4-HBMA)-based scaffolds for cellular applications would center on the precise control of several key parameters:

Pore Structure: The size and interconnectivity of pores within the hydrogel are critical for ensuring the transport of nutrients and oxygen to encapsulated cells, as well as facilitating cell migration.

Mechanical Profile: The stiffness of the hydrogel scaffold is known to influence cellular behavior, including proliferation and differentiation. The longer butyl chain in p(4-HBMA) may result in softer, more pliable hydrogels compared to those made from pHEMA.

Biocompatibility and Degradability: P(4-HBMA) is expected to be biocompatible. For applications where the scaffold needs to be gradually replaced by new tissue, degradable crosslinkers or the copolymerization with degradable monomers would be essential design considerations.

Composites and Nanocomposites Research

The integration of fillers into a p(4-HBMA) matrix offers a pathway to developing advanced composites and nanocomposites with superior properties. The hydroxyl groups present on the polymer chains can significantly enhance the interaction and dispersion of fillers, particularly those of an inorganic nature.

Although specific research on p(4-HBMA) composites is not yet widely published, insights can be drawn from analogous polymer systems. For example, the incorporation of silica (B1680970) nanoparticles into a p(4-HBMA) matrix is expected to improve mechanical strength and thermal stability. The formation of hydrogen bonds between the hydroxyl groups of p(4-HBMA) and the silanol (B1196071) groups on the silica surface would facilitate a uniform dispersion of the nanoparticles throughout the polymer matrix.

Another promising approach involves the copolymerization of 4-HBMA with other monomers, such as methyl methacrylate and butyl acrylate, prior to the addition of fillers. This strategy allows for the fine-tuning of the matrix properties to achieve the desired performance characteristics of the final composite material.

Table 2: Potential Fillers for p(4-HBMA) Composites and Their Expected Effects

Filler Type Example Expected Property Enhancement Potential Applications
Nanoparticles Silica (SiO2), Titania (TiO2) Increased mechanical strength, hardness, and thermal stability. Scratch-resistant coatings, dental restoratives.
Clay Montmorillonite Improved barrier properties, flame retardancy, and mechanical properties. Packaging films, flame-retardant materials.
Fibers Glass fibers, Carbon fibers Significant increase in stiffness and strength. Structural components, load-bearing applications.
Bioceramics Hydroxyapatite Enhanced bioactivity and osteoconductivity. Bone tissue engineering scaffolds, orthopedic implants.

Polymer Matrix Design for Enhanced Performance

The design of polymer matrices using poly(this compound) and its copolymers is foundational to developing materials with tailored properties. The inclusion of the hydroxybutyl group improves hydrophilicity and provides a reactive site for further modification. For instance, copolymerization with other monomers can fine-tune the mechanical and thermal properties of the resulting material.

Copolymers of methyl methacrylate (MMA) and other acrylate monomers are widely studied for their diverse applications, from dental materials to coatings. sapub.org The principles from these studies can be applied to copolymers of this compound. For example, copolymerizing with a hydrophobic monomer like butyl methacrylate (BMA) can create amphiphilic materials with unique self-assembly and surface properties. exlibrisgroup.comscitechnol.com The resulting copolymers can exhibit a range of properties depending on the monomer ratios, influencing their performance in various applications. sapub.org

In the development of UV-cured materials, polyurethane methacrylate prepolymers are often used. By reacting with isocyanates, the hydroxyl groups of monomers like hydroxypropyl methacrylate (HPMA) contribute to the formation of crosslinked networks with high thermal stability and adjustable mechanical properties. nih.gov This approach can be extrapolated to poly(this compound) to create robust and versatile polymer matrices.

Integration with Nanofillers and Reinforcing Agents

The integration of nanofillers and reinforcing agents into a poly(this compound) matrix can lead to the development of high-performance nanocomposites. The uniform dispersion of these fillers is crucial for optimizing the material's properties. nih.gov Surface functionalization of nanofillers is an effective method to ensure compatibility with the polymer matrix and prevent aggregation. nih.gov

Common nanofillers include carbon nanotubes, graphene, and nanocellulose, which can enhance the mechanical and thermal properties of the polymer. researchgate.net For instance, the incorporation of Fe3O4 nanoparticles into a poly(n-butyl acrylate) matrix has been shown to create nanocomposites with excellent shape memory, photothermal, and magnetic-thermal properties. nih.gov Similarly, carbon nanotubes can be functionalized and integrated into a polymer matrix through in situ emulsion polymerization to create smart drug delivery systems. mdpi.com

The hydroxyl groups on the poly(this compound) backbone can facilitate strong interactions with fillers like silica, leading to nanocomposites with controlled release of biologically active compounds. researchgate.net The synthesis method, such as the use of a porogen or the formation of interpenetrating polymer networks, can significantly influence the morphology and release kinetics of these composites. researchgate.net

Research into Polymers for Biomedical Applications (Material Design Focus)

Polymers based on hydroxy-functional methacrylates are extensively researched for biomedical applications due to their biocompatibility and tunable properties. Poly(2-hydroxyethyl methacrylate) (PHEMA), a close relative of poly(this compound), is a cornerstone material in this field. mdpi.com

Advanced Drug Delivery System Components (Material Aspects)

Hydrogels are a primary focus in drug delivery research due to their high water content and ability to encapsulate and release therapeutic agents in a controlled manner. youtube.comresearchgate.net Polymer-based hydrogels can be engineered to respond to specific triggers like pH or temperature for targeted drug delivery. nih.govnih.gov

Copolymers of 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid have been synthesized to create pH-responsive hydrogels for the controlled delivery of drugs like flurbiprofen. researchgate.net The swelling behavior of these hydrogels is dependent on the pH, allowing for targeted release in different parts of the gastrointestinal tract. nih.govresearchgate.net Similarly, hydrogels based on poly(this compound) could be designed for controlled drug release, with the potential for tuning release kinetics by adjusting crosslinking density and copolymer composition. researchgate.net

The synthesis of copolymers with specific functionalities can further enhance their drug delivery capabilities. For example, a copolymer of HEMA and a 2-chloroquinyl methacrylate monomer was developed for the in-vitro delivery of hydroxychloroquine. mdpi.com This demonstrates the potential for creating drug-polymer conjugates that can release therapeutics under specific physiological conditions.

Below is a table summarizing various methacrylate-based polymers and their applications in drug delivery:

Polymer SystemApplicationKey Findings
Poly(hydroxyethylmethacrylate-co-methacrylic acid) researchgate.netpH-responsive drug deliveryShowed pH-dependent swelling and drug release.
Poly(2-hydroxyethyl methacrylate) (PHEMA) mdpi.comDrug carrierHigh water content and biocompatibility make it suitable for biomedical applications.
Polyacrylamide Hydrogels researchgate.netDrug delivery systemCrosslinking density can be optimized for controlled drug release.
Amphiphilic pH-sensitive hydrogels nih.govOral drug deliveryCan release entrapped drugs in the intestine triggered by a pH shift.

Biomaterial Development (e.g., Ophthalmic Lenses, Dental Materials)

Hydroxy-functional methacrylate polymers are critical in the development of various biomaterials, most notably ophthalmic lenses and dental composites.

Ophthalmic Lenses: The history of soft contact lenses is deeply intertwined with hydrogel materials, particularly poly(2-hydroxyethyl methacrylate) (PHEMA). nih.govcoopervision.comui.ac.idwikipedia.org PHEMA-based hydrogels are valued for their flexibility, high water content, and oxygen permeability, which contribute to user comfort. coopervision.comui.ac.id Modern advancements involve modifying the hydrogel structure through techniques like encapsulation and grafting to enhance properties. nih.gov A patent for a silicone hydrogel contact lens mentions the use of 2-hydroxybutyl methacrylate (HOB) as a hydrophobic monomer component to improve dimensional stability. justia.com This suggests that isomers of hydroxybutyl methacrylate, including this compound, could be valuable in creating advanced contact lens materials.

Dental Materials: Methacrylate-based resins are fundamental to modern dental restorative materials. mdpi.com Monomers like 2-hydroxyethyl methacrylate (HEMA) are frequently found in dental adhesives and composite resins. justia.comrsc.org These monomers contribute to the formation of a durable and adhesive polymer matrix upon curing. The degradation of these composites in the oral environment is a key area of research, with studies focusing on how factors like salivary enzymes and pH cycling affect their mechanical properties. ui.ac.id The incorporation of different co-monomers, such as urethane-based molecules, is explored to enhance stability against degradation. ui.ac.id

Antimicrobial and Antifouling Coatings Research

The development of materials that can resist microbial colonization is crucial for medical devices and other applications. One approach is to create polymers with intrinsic antimicrobial activity. rsc.org This can be achieved by copolymerizing a base monomer, such as a hydroxy-functional methacrylate, with a monomer that possesses antimicrobial properties.

For instance, copolymers of 2-hydroxyethyl methacrylate (HEMA) with a methacrylic thiazolium derivative have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The cationic charges introduced by the thiazolium groups are believed to interact with and disrupt bacterial cell membranes. Similarly, polymers containing quaternized ammonium (B1175870) groups have demonstrated bacteriostatic efficacy. rsc.org

Another strategy involves creating amphiphilic coatings. Copolymers of a hydrophilic monomer with a hydrophobic monomer, such as n-butyl methacrylate, can form surfaces that resist biofouling. scitechnol.comnih.gov These materials can be designed to have a hydrophobic surface with internal hydrophilicity, which can be effective in preventing the initial attachment of microorganisms. nih.gov

The table below highlights different approaches to creating antimicrobial and antifouling methacrylate-based polymers:

Polymer SystemAntimicrobial StrategyTarget Microorganisms
Copolymers of HEMA and a methacrylic thiazolium derivative nih.govCationic polymerGram-positive and Gram-negative bacteria
Copolymers with quaternized ammonium groups rsc.orgCationic polymerGram-positive and Gram-negative bacteria
Amphiphilic copolymers with n-butyl methacrylate nih.govAntifogging and antibacterialS. epidermidis and E. coli
Polymers with lauryl methacrylate and quaternized 2-(dimethylamino)ethyl methacrylate rsc.orgCationic polymerS. aureus

Optical and Electronic Materials Research

While research into the specific optical and electronic applications of poly(this compound) is not widely documented, the broader class of poly(meth)acrylates is known for its favorable optical properties, such as transparency. This makes them suitable for applications like coatings and lenses.

Research into thermoresponsive polymers with hydroxy-functional side chains has explored how the isomeric structure can influence properties like the cloud point temperature. acs.org This tunability is relevant for creating "smart" materials that respond to environmental stimuli, which could have applications in optical switching or sensing. The synthesis of shape-shifting thermoresponsive block copolymer nano-objects using hydroxybutyl methacrylate (HBMA) further highlights the potential for these materials in advanced applications that could bridge optical and mechanical functionalities. sigmaaldrich.com However, more specific research is needed to fully elucidate the potential of poly(this compound) in the field of optical and electronic materials.

Research on Polymeric Surfactants and Emulsifiers

The incorporation of this compound into copolymers to create amphiphilic structures has been a subject of research in the development of polymeric surfactants and emulsifiers. These materials are of significant interest due to their ability to stabilize interfaces, a critical function in a wide array of applications from coatings and adhesives to personal care products. The hydroxyl group in the this compound monomer provides a hydrophilic character, which, when combined with a hydrophobic polymer block, results in macromolecules with surface-active properties.

Research in this area has primarily focused on the synthesis of block copolymers where a hydrophilic block, often derived from monomers like this compound or its close analogs such as 4-hydroxybutyl acrylate, is paired with a hydrophobic block. These amphiphilic block copolymers can self-assemble in solution to form micelles and can adsorb at interfaces to reduce interfacial tension, thereby acting as effective stabilizers for emulsions. mdpi.comnih.gov

Detailed Research Findings

Studies on amphiphilic block copolymers containing hydroxyalkyl (meth)acrylates have demonstrated their potential as effective emulsifiers. For instance, research on copolymers of similar structures has shown the formation of stable micelles in aqueous solutions. The critical micelle concentration (CMC), a key indicator of surfactant efficiency, has been a focal point of these investigations. A lower CMC value indicates that less surfactant is needed to form micelles and saturate interfaces, signifying higher efficiency.

While specific data for copolymers of this compound is limited in publicly available literature, research on analogous systems provides valuable insights. For example, studies on amphiphilic block copolymers composed of poly(ethylene glycol) (a common hydrophilic block) and a hydrophobic polymethacrylate (B1205211) block have been shown to form micelles with low CMC values.

Furthermore, the investigation into reactive surfactants has gained traction. In this approach, the this compound moiety can be part of a polymerizable surfactant (surfmer) that becomes covalently bonded into the polymer matrix during emulsion polymerization. This permanent attachment of the surfactant to the latex particles can lead to improved properties such as enhanced water resistance and long-term stability of the final product.

Research on the RAFT (Reversible Addition-Fragmentation chain-transfer) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (an isomer of this compound) has shown the formation of charge-stabilized latex particles. acs.org These latexes exhibit stimulus-responsive behavior, and their stability is influenced by factors such as pH and temperature. acs.org While not directly measuring surfactant properties like CMC, this research highlights the role of the hydroxybutyl acrylate monomer in creating stable polymer dispersions in water, a key function of emulsifiers.

The table below presents hypothetical data for a representative amphiphilic block copolymer containing a poly(this compound) block, based on typical values observed for similar poly(hydroxyalkyl methacrylate)-based systems. This data serves to illustrate the expected performance characteristics of such a polymeric surfactant.

Interactive Data Table: Surfactant Properties of a Hypothetical Poly(this compound) Block Copolymer

PropertyValueUnitConditions
Critical Micelle Concentration (CMC)5.0 x 10⁻⁶mol/L25 °C in Water
Surface Tension at CMC (γ_cmc)38mN/m25 °C in Water
Micelle Hydrodynamic Diameter50nmDLS at 25 °C
Emulsion Droplet Size200nm1% w/w in oil/water emulsion
Emulsion Stability (after 24h)> 95%Visual Inspection

Advanced Analytical Methodologies for 1 Hydroxybutyl 2 Methylprop 2 Enoate and Its Derived Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed microstructural analysis of polymers and their monomeric precursors. iupac.org It provides precise information about the chemical environment of individual atoms, enabling the confirmation of the monomer's structure and the detailed characterization of the polymer's architecture, including tacticity and monomer sequence in copolymers. iupac.org

Proton NMR (¹H-NMR) is instrumental in identifying the various proton environments within the 1-Hydroxybutyl 2-methylprop-2-enoate monomer. The chemical shift (δ), integration, and spin-spin splitting pattern of each signal provide a complete picture of the molecule's proton framework.

For this compound, the spectrum is expected to show distinct signals corresponding to the different proton groups. The two vinyl protons on the double bond (=CH₂) typically appear as separate signals in the range of 5.5-6.5 ppm due to their different spatial relationship to the ester group. The methyl protons (-CH₃) attached to the double bond usually produce a singlet around 1.9 ppm. The protons on the butyl chain exhibit characteristic shifts: the methine proton adjacent to the hydroxyl group (-CH(OH)-) would appear as a multiplet, while the adjacent methylene (B1212753) groups (-CH₂-) would also show complex splitting patterns based on their neighboring protons. The hydroxyl proton (-OH) signal is typically a broad singlet, and its position can vary depending on solvent and concentration.

Upon polymerization, the characteristic signals of the vinyl protons disappear, and the polymer backbone protons (methine and methylene groups) appear as broad resonances in the aliphatic region of the spectrum. The signals from the side chain, including the hydroxybutyl group, remain but may be broadened.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Group Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
Vinyl Protons (=CH₂) 5.5 - 6.5 Two separate singlets or doublets 2H
Methyl Protons (-C(CH₃)=) ~1.9 Singlet 3H
Methine Proton (-CH(OH)-) 3.6 - 4.2 Multiplet 1H
Hydroxyl Proton (-OH) Variable (e.g., 1.5 - 3.0) Broad Singlet 1H
Methylene Protons (-CH₂-) 1.2 - 1.8 Multiplets 4H

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct evidence of the different carbon atom environments within a molecule. For the this compound monomer, each carbon atom gives a distinct signal, confirming the molecular structure. docbrown.info The carbonyl carbon (C=O) of the ester group is highly deshielded and appears at a characteristic downfield shift (around 167 ppm). The sp² carbons of the double bond are found in the 125-140 ppm region. The carbon bearing the hydroxyl group (-C(OH)-) resonates around 65-75 ppm, while the other aliphatic carbons of the butyl chain and the methyl group appear at higher field (upfield) positions. docbrown.info

After polymerization, the signals for the sp² carbons of the monomer's double bond vanish, and new signals for the sp³ carbons of the polymer backbone appear. The ¹³C-NMR spectrum of poly(this compound) is particularly sensitive to the polymer's tacticity (the stereochemical arrangement of the side chains). Different triad (B1167595) sequences (isotactic, syndiotactic, atactic) can often be resolved, especially in the carbonyl and quaternary carbon regions, providing deep insight into the polymerization mechanism.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~167
Quaternary Vinyl Carbon (=C(CH₃)-) ~136
Methylene Vinyl Carbon (=CH₂) ~126
Methine Carbon (-CH(OH)-) ~68
Methylene Carbon (-O-CH₂-) Not applicable (for this isomer)
Other Butyl Chain Carbons (-CH₂-) 20 - 40
Vinyl Methyl Carbon (-C(CH₃)=) ~18

Note: The table reflects a generic hydroxybutyl methacrylate (B99206) structure. The exact shifts depend on the position of the hydroxyl group on the butyl chain.

For complex polymer architectures, one-dimensional NMR spectra can become overcrowded and difficult to interpret. Two-dimensional (2D) NMR techniques enhance resolution by spreading the signals across two frequency axes, revealing correlations between different nuclei. iupac.org

COSY (Correlation Spectroscopy): This homonuclear technique correlates proton signals that are coupled to each other through chemical bonds (J-coupling). iupac.org It is invaluable for assigning the complex multiplets of the butyl side chain in poly(this compound).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing unambiguous assignment of both ¹H and ¹³C signals. iupac.orgresearchgate.net It is highly effective for resolving overlapping signals in the polymer spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds away). iupac.orgresearchgate.net This is particularly useful for assigning quaternary carbons (which have no attached protons) and for confirming the connectivity across the ester linkage by showing a correlation between the protons on the butyl chain and the carbonyl carbon.

These 2D NMR methods are essential for a definitive microstructural analysis of the polymer, confirming monomer connectivity and providing detailed information on tacticity and sequence distribution in copolymers. iupac.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

In the IR spectrum of this compound, key absorption bands confirm its structure. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1720 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ester. The C=C double bond stretch appears around 1635 cm⁻¹, and the C-O stretching vibrations of the ester group are visible in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides similar information. The C=O and C=C stretching vibrations are also strong in the Raman spectrum. nih.gov Upon polymerization of this compound, the most significant change observed in both IR and Raman spectra is the disappearance or significant reduction in the intensity of the band associated with the C=C double bond, providing a straightforward method to monitor the polymerization process. The other characteristic bands, such as the O-H and C=O stretches, remain in the polymer spectrum.

Table 3: Key Vibrational Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (Broad)
Carbonyl (C=O) C=O Stretch ~1720 (Strong, Sharp)
Alkene (C=C) C=C Stretch ~1635
Ester (C-O) C-O Stretch 1100 - 1300

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. chromatographyonline.com The method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute faster from the chromatography column than smaller molecules.

For poly(this compound), GPC/SEC analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, often characteristic of living polymerization methods. The choice of a suitable solvent (mobile phase) that can fully dissolve the polymer without interaction with the column packing material is critical for a successful analysis. lcms.cz Tetrahydrofuran (B95107) (THF) is a common solvent for polymethacrylates. The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.cz

Table 4: Example GPC Data for a Polymer Sample

Parameter Symbol Value Description
Weight-Average Molecular Weight Mₙ 45,000 g/mol Reflects the contribution of larger chains
Number-Average Molecular Weight Mₙ 30,000 g/mol Reflects the average molecular weight

Note: The values presented are hypothetical for poly(this compound) and serve as an illustrative example of typical GPC output.

Mass Spectrometry Techniques for Oligomer and End-Group Analysis

Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization of polymers, particularly for analyzing low molecular weight species (oligomers) and identifying the chemical nature of chain ends. jeol.com This information is vital for understanding polymerization initiation, termination, and chain transfer events. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. nih.gov For poly(this compound), a MALDI-MS spectrum would show a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass of each peak is the sum of the masses of the repeating monomer units plus the masses of the two end-groups (initiator and terminating fragments). High-resolution MALDI-MS can provide elemental compositions, enabling the precise identification of these end-groups. jeol.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization method well-suited for polymer analysis, especially for lower molecular weight oligomers. qut.edu.au It often produces multiply charged ions, which allows for the analysis of molecules with masses that exceed the mass-to-charge ratio (m/z) limit of the analyzer. ESI can be readily coupled with liquid chromatography (LC), enabling the separation of oligomers before mass analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the thermal decomposition (pyrolysis) of the polymer sample, followed by the separation of the resulting fragments by gas chromatography and their identification by mass spectrometry. For polymethacrylates, pyrolysis often leads to a high yield of the corresponding monomer, confirming the main chain structure. nih.gov More importantly, specific fragments derived from the end-groups can be detected, providing complementary quantitative information about their relative abundance. nih.gov

By using these MS techniques, researchers can confirm the expected polymer structure and identify unexpected structures resulting from side reactions during polymerization. jeol.comqut.edu.au

Table 5: List of Compound Names

Compound Name
This compound
Poly(this compound)
Tetrahydrofuran (THF)
Polystyrene
Poly(methyl methacrylate)
Methyl prop-2-ynoate

Thermal Analysis of Polymers (e.g., DSC, TGA)

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. mt.com For polymers derived from this compound, thermal analysis is crucial for determining processing parameters, predicting performance at various temperatures, and assessing thermal stability. eag.comtainstruments.com The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mt.com

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers. eag.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key properties like the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. mt.com

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is observed as a step-like change in the heat flow on a DSC thermogram. eag.com For polymers of this compound, the Tg is a key indicator of their upper use temperature in many applications. eag.com

DSC can also reveal information about the phase behavior of polymer blends and copolymers. scirp.org Variations in the glass transition temperature can indicate the miscibility of different polymer components. scirp.org Furthermore, DSC scans can show endothermic peaks corresponding to the melting of crystalline domains and exothermic peaks related to crystallization events, such as cold crystallization upon heating an amorphous sample above its Tg. mt.com

Table 1: Illustrative DSC Data for a Hypothetical Poly(this compound) Sample

Thermal EventTemperature (°C)Enthalpy (J/g)Observation
Glass Transition (Tg)~ -20 to -40N/AStep change in heat flow
Cold Crystallization (Tcc)~ 50-25Exothermic peak
Melting (Tm)~ 12040Endothermic peak

Note: This table is illustrative. Specific values for polymers of this compound may vary based on molecular weight, purity, and thermal history.

Physical aging, a process where a polymer densifies below its Tg, can also be studied using DSC. This phenomenon often manifests as an endothermic peak, known as enthalpic recovery, near the glass transition, which can affect the material's mechanical properties. eag.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is the primary method for assessing the thermal stability of polymers and studying their degradation kinetics. marquette.edu A TGA curve plots mass percentage against temperature, while its derivative (DTG) curve shows the rate of mass loss, highlighting the temperatures at which maximum degradation occurs. researchgate.net

For polymers derived from this compound, TGA can determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures. The thermal degradation of methacrylate polymers, like poly(methyl methacrylate) (PMMA), often occurs in multiple stages. These can include depolymerization initiated at weak links at lower temperatures, followed by more significant chain scission and depolymerization at higher temperatures. marquette.eduresearchgate.net The degradation mechanism can be influenced by the presence of additives or comonomers.

The kinetic parameters of thermal degradation, such as the activation energy (Ea), can be calculated from TGA data obtained at multiple heating rates using methods like the Flynn-Wall-Ozawa isoconversional method. marquette.edu Higher activation energy values generally indicate greater thermal stability. marquette.edu

Table 2: Representative TGA Data for a Methacrylate-Based Polymer

ParameterValueDescription
Tonset (5% mass loss)~250 °CTemperature at which significant degradation begins.
Tmax (DTG peak)~380 °CTemperature of the maximum rate of degradation.
Residue at 600 °C (N2)< 5%Mass remaining after the primary degradation stages.
Activation Energy (Ea)150-200 kJ/molEnergy barrier for the decomposition process.

Note: This data is representative of a generic methacrylate polymer and serves for illustrative purposes. Actual values for poly(this compound) may differ.

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For polymers of this compound, rheological characterization provides fundamental insights into their processability and performance. researchgate.net It links the molecular structure—such as molecular weight, molecular weight distribution, and architecture—to macroscopic properties like viscosity and elasticity. researchgate.netresearchgate.net

Rheological measurements are typically performed on polymer melts or concentrated solutions using a rheometer. nih.gov Key measurements include:

Viscosity: A measure of a fluid's resistance to flow. For polymer melts, shear viscosity often decreases with increasing shear rate (a phenomenon known as shear thinning), which is critical for processes like injection molding and extrusion. researchgate.netnih.gov

Viscoelasticity: Polymers exhibit both viscous (liquid-like) and elastic (solid-like) properties. Dynamic oscillatory measurements are used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. The relationship between G' and G'' as a function of frequency provides a "fingerprint" of the polymer's structure. nih.gov

For polymer solutions, rheology is influenced by polymer-solvent interactions and polymer concentration. The transition from a dilute to a concentrated regime leads to a significant increase in viscosity due to chain entanglements. researchgate.net In the case of thermoresponsive polymers, rheology can be used to study temperature-induced transitions, such as gelation or phase separation, which are observed as dramatic changes in viscosity and moduli. rsc.org The time-temperature superposition principle is often applied to create master curves, allowing for the prediction of rheological behavior over a wide range of frequencies or temperatures. nih.gov

Table 3: Key Rheological Parameters for Polymer Characterization

ParameterSymbolDescriptionSignificance
Complex Viscosityη*Overall resistance to flow under oscillatory shear.Predicts processability in techniques like hot-melt extrusion. nih.gov
Storage ModulusG'Measure of the elastic energy stored in the material.Indicates the solid-like behavior and structural integrity.
Loss ModulusG''Measure of the energy dissipated as heat.Indicates the liquid-like, viscous behavior of the material.
Tan Delta (G''/G')tan δRatio of loss to storage modulus.Defines the damping characteristics and state (e.g., glassy, rubbery, liquid).

Morphological Characterization Techniques (e.g., Microscopy)

Morphological characterization involves studying the structure, shape, and size of polymer features at the microscopic and nanoscopic levels. This is essential for understanding structure-property relationships in polymer systems, including blends, composites, and self-assembled structures.

For polymers derived from this compound, microscopy techniques are vital for visualizing their physical form. When these polymers are synthesized as nanoparticles or used in emulsion systems, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the internal structure of materials. For soft polymer nanoparticles, which may have low contrast, staining or covalent crosslinking (e.g., with glutaraldehyde) might be necessary before analysis to stabilize their morphology under the electron beam. rsc.orgacs.org TEM can reveal the shape (e.g., spherical, worm-like, vesicular) and size distribution of nanoparticles formed during processes like polymerization-induced self-assembly. rsc.org

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of materials. It provides three-dimensional-like images and is useful for characterizing the surface of polymer films, fibers, or larger aggregates. researchgate.net For instance, in meltblown nonwoven fabrics, SEM can be used to evaluate fiber diameter and distribution. mdpi.com

Other techniques, such as Atomic Force Microscopy (AFM) , can also be used to provide high-resolution topographical information and probe the mechanical properties of polymer surfaces at the nanoscale.

Table 4: Comparison of Microscopy Techniques for Polymer Morphology

TechniqueInformation ProvidedTypical Application for Poly(this compound) systems
Transmission Electron Microscopy (TEM)Internal structure, size, and shape of nano-objects.Characterizing core-shell nanoparticles, vesicles, and micelles in dispersion. rsc.orgacs.org
Scanning Electron Microscopy (SEM)Surface topography, fiber morphology.Analyzing the surface of polymer films and the structure of electrospun or meltblown fibers. researchgate.net
Atomic Force Microscopy (AFM)High-resolution surface topography, surface roughness, phase imaging.Probing surface features and domain structures in polymer blends and thin films.

Theoretical and Computational Studies of 1 Hydroxybutyl 2 Methylprop 2 Enoate Systems

Quantum Chemical Calculations on Monomer Reactivity and Electronic Structure

Quantum chemical calculations are employed to investigate the electronic structure of monomers, which is fundamental to understanding their reactivity. For methacrylates like 1-hydroxybutyl 2-methylprop-2-enoate, these calculations can elucidate the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these frontier orbitals are key predictors of how the monomer will behave in chemical reactions, particularly in radical polymerization.

Studies on related methacrylate (B99206) monomers reveal that the presence of functional groups significantly influences electronic structure and reactivity. acs.org The ester group and the α-methyl group on the methacrylate backbone affect the electron density of the carbon-carbon double bond, which is the site of radical attack during polymerization. The hydroxyl group in the butyl side chain of this compound can form intra- and intermolecular hydrogen bonds, further modifying the monomer's electronic environment and reactivity. For example, hydrogen bonding can influence the conformation of the monomer and the transition states during polymerization, thereby affecting reaction rates. nih.gov

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time, providing insights into polymerization kinetics and the resulting polymer structure. mdpi.com By simulating a system containing monomers, initiators, and solvent molecules, researchers can observe the step-by-step process of chain initiation, propagation, and termination.

For polymers derived from this compound, MD simulations can model the conformational behavior of the polymer chains. All-atom MD simulations on analogous poly(methacrylate) systems have been used to study structure, conformation, and dynamics in detail. rsc.org These simulations can determine key properties like chain dimensions and glass transition temperatures (Tg), which are strongly dependent on the polymer's tacticity (the stereochemical arrangement of the side chains). rsc.org

Key findings from MD simulations of similar polymers include:

Local Dynamics : Different parts of the polymer chain, such as the backbone, the ester side group, and the α-methyl group, exhibit distinct motions with a wide spectrum of correlation times and different activation energies. rsc.org

Conformational Transitions : In response to environmental changes like temperature or solvent quality, polymers can undergo conformational changes, such as the coil-to-globule transition observed in simulations of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA). rsc.org The hydroxyl group in poly(this compound) would be expected to play a significant role in its hydration state and conformational behavior in aqueous solutions.

Simulation ParameterDescriptionTypical Application/Insight
Force FieldA set of parameters and equations used to describe the potential energy of the system (e.g., PCFF, COMPASS).Ensures accurate representation of molecular interactions.
EnsembleStatistical ensemble used for the simulation (e.g., NPT - constant Number of particles, Pressure, Temperature).Controls the thermodynamic conditions of the simulation (e.g., simulating melt behavior at a specific temperature and pressure). mdpi.com
TemperatureThe simulated temperature of the system.Used to study temperature-dependent properties like glass transition, melting, and local dynamics. aip.org
Time StepThe small interval of time between successive calculations of forces and positions (typically 1-2 femtoseconds).Determines the temporal resolution and stability of the simulation.
Radius of Gyration (Rg)A measure of the overall size and spatial distribution of a polymer chain.Indicates polymer conformation (e.g., collapsed globule vs. extended coil). youtube.com

Density Functional Theory (DFT) for Reaction Pathway Analysis and Catalysis

Density Functional Theory (DFT) is a specific class of quantum chemical methods that is highly effective for studying reaction mechanisms. ugent.be It is widely used to calculate the energetics of reaction pathways, including the structures and energies of reactants, transition states, and products. For the polymerization of this compound, DFT can be used to analyze the elementary steps of free-radical polymerization. acs.org

DFT studies on the propagation kinetics of various methacrylates have successfully modeled the addition of a growing polymer radical to a monomer unit. ugent.beresearchgate.net These calculations provide activation energies and rate constants that help explain how the monomer's structure affects its polymerizability. ugent.be For instance, the size and polarity of the ester side group are known to influence the propagation rate coefficient. acs.org

A critical aspect for hydroxyl-containing methacrylates is the effect of hydrogen bonding on reactivity, which can be explicitly modeled using DFT. Studies on the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA)—close structural relatives of the monomer —demonstrate that the choice of solvent dramatically impacts monomer reactivity ratios. nih.gov Solvents capable of forming hydrogen bonds, like dimethylformamide (DMF) or n-butanol, can compete with the monomer's own hydroxyl group, altering its effective reactivity. nih.gov This is reflected in the calculated reactivity ratios, which predict the composition of the final copolymer. nih.gov

Table 1: Experimentally determined reactivity ratios for the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate (BMA) in various solvents, demonstrating the impact of the chemical environment on monomer incorporation. Data from nih.gov.
Solvent (50 vol%)rHEMA (Reactivity Ratio of HEMA)rBMA (Reactivity Ratio of BMA)
Bulk (No Solvent)2.270.66
Xylene2.840.70
n-Butanol (BUOH)1.290.74
Dimethylformamide (DMF)1.030.82

Higher rHEMA indicates that HEMA is preferentially added to the growing polymer chain compared to BMA under those conditions. The data shows that a non-hydrogen-bonding solvent like xylene enhances HEMA's relative reactivity, while hydrogen-bonding solvents like BUOH and DMF reduce it, making its reactivity more similar to that of BMA.

Computational Modeling of Polymer Properties and Structure-Property Relationships

Computational modeling bridges the gap between molecular-level details and macroscopic material properties. By combining outputs from quantum mechanics and molecular dynamics, models can be built to predict key performance indicators of polymers. These structure-property relationships are essential for tailoring materials for specific applications.

For a polymer made from this compound, models can predict:

Mechanical Properties : Simulations can compute mechanical moduli (e.g., elastic modulus, shear modulus) by subjecting a virtual polymer sample to deformation (e.g., tension or shear). aip.org These models have shown that factors like temperature and the inclusion of nanoparticles significantly affect the mechanical response of polymethacrylate-based materials. aip.org

Thermal Properties : The glass transition temperature (Tg) is a critical property that can be estimated from simulations by observing changes in properties like density or mobility as a function of temperature. rsc.org Studies on copolymers of butyl methacrylate and 2-hydroxyethyl acrylate (B77674) show a clear relationship between the copolymer composition and the resulting Tg. unlp.edu.ar

Thermodynamic Interactions : Models can quantify the interactions between the polymer and other substances, such as solvents or other polymers in a blend. The Flory-Huggins interaction parameter (χ), which describes the miscibility of components, can be derived from atomistic simulations.

These computational approaches allow for a systematic investigation of how changing the monomer structure—for instance, by altering the length of the alkyl chain in the hydroxyalkyl methacrylate—would impact the final properties of the polymer.

Predictive Modeling for Monomer Design and Polymer Performance

The ultimate goal of many computational studies is to move towards predictive design. Instead of a trial-and-error experimental approach, computational screening can be used to design and evaluate new monomers for targeted performance characteristics before they are ever synthesized in a lab. aimspress.com

For the design of new methacrylate-based polymers, a predictive workflow could involve:

Hypothesize New Monomers : Propose a series of virtual monomers with systematic variations in their structure (e.g., different isomers of the hydroxybutyl group, or longer/shorter hydroxyalkyl chains).

Quantum Chemical Screening : Perform high-throughput DFT calculations to predict the intrinsic reactivity of each proposed monomer.

MD Simulation of Polymers : For the most promising monomer candidates, build polymer models and run MD simulations to predict key bulk properties like Tg, density, and mechanical modulus.

Performance Prediction : Use the simulated data to build quantitative structure-property relationship (QSPR) models that can rapidly predict the performance of even more variations.

This predictive modeling approach accelerates the materials discovery cycle, enabling the rational design of polymers like those based on this compound for advanced applications in coatings, biomedical devices, and composite materials.

Environmental and Sustainability Aspects in Research on 1 Hydroxybutyl 2 Methylprop 2 Enoate

Research on Biodegradation of Derived Polymers

Polymers derived from 1-hydroxybutyl 2-methylprop-2-enoate, a type of poly(methacrylate), are generally characterized by a carbon-carbon backbone, which makes them resistant to microbial degradation under normal environmental conditions. Research into the biodegradability of these polymers often involves evaluating their behavior in various environments and exploring strategies to enhance their degradation.

Detailed Research Findings:

Studies on the degradation of similar poly(methacrylates), such as poly(2-hydroxyethyl methacrylate) (pHEMA), have shown that they are not readily biodegradable. bohrium.comqut.edu.au The degradation of these polymers is highly dependent on the specific conditions and the chemical structure of the polymer. For instance, while the main chain of poly(methacrylates) is resistant to hydrolysis, the ester side chains can be susceptible to degradation. bohrium.com

Soil burial tests are a common method to assess the biodegradability of polymers. In such tests, the weight loss, changes in molecular weight, and alterations in mechanical properties of the polymer are monitored over time. mdpi.comnih.govresearchgate.net For instance, studies on poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in soil have shown significant weight loss and degradation over several weeks, indicating microbial action. nih.govnih.gov While direct soil burial data for poly(this compound) is not widely available, the results from similar polyesters provide a framework for potential degradation pathways.

Hydrolytic degradation is another important factor, especially for polymers with ester linkages. While the poly(methacrylate) backbone is stable, the ester group in this compound could potentially undergo hydrolysis under certain pH and temperature conditions, although this process is generally slow for this class of polymers. nih.govchemrxiv.org

Interactive Data Table: Factors Influencing Poly(methacrylate) Biodegradation

FactorInfluence on BiodegradationResearch Findings
Polymer Backbone Generally resistant to microbial attack due to stable C-C bonds.Poly(methacrylates) are known for their durability and resistance to degradation. bohrium.com
Side Chain Chemistry Ester groups in the side chain can be susceptible to hydrolysis.Loss of alkyl side chains has been observed in the degradation of poly(butyl acrylate) and pHEMA. bohrium.com
Copolymerization Introducing biodegradable segments can enhance overall degradability.Blending with polymers like PHB improves the biodegradability of PMMA. polymtl.ca
Environmental Conditions Temperature, humidity, and microbial population in the environment play a crucial role.Higher temperatures generally enhance the rate of microbial degradation in soil burial tests. nih.govresearchgate.net

Development of Bio-Based or Renewable Resources for Monomer Synthesis

The shift towards a bio-based economy has driven research into the synthesis of monomers like this compound from renewable resources, moving away from traditional petrochemical feedstocks.

Detailed Research Findings:

The synthesis of this compound typically involves the esterification of methacrylic acid with 1,4-butanediol (B3395766). Research is actively exploring the production of these precursors from biomass. For instance, methacrylic acid can be produced from biofuel sources like bioisobutanol. techconnect.org Furthermore, processes are being developed for the production of methacrylic acid and methyl methacrylate (B99206) from biomass-derived organic acids through cascade decarboxylation–esterification reactions using solid catalysts.

Bio-based alternatives to traditional methacrylate monomers are also being investigated. Isosorbide (B1672297), a derivative of glucose, can be converted into isosorbide methacrylate, a bio-based monomer with high thermal properties. Similarly, furan-based building blocks derived from cellulose (B213188) and hemicellulose can be used to synthesize bio-renewable methacrylates.

The use of natural catalysts, such as modified clays (B1170129) (Maghnite-Na+), is being explored for the polymerization of methacrylates like methyl methacrylate (MMA), aligning with the principles of green chemistry. tandfonline.comtandfonline.com These catalysts offer a non-toxic and effective alternative to conventional polymerization initiators. tandfonline.comtandfonline.com

Interactive Data Table: Bio-Based Monomer Synthesis Routes

MonomerBio-Based FeedstockSynthesis ApproachKey Advantages
Methacrylic Acid BioisobutanolCatalytic oxidationReduces reliance on fossil fuels and avoids hazardous intermediates of traditional routes. techconnect.org
Methyl Methacrylate Biomass-derived carboxylic acidsCascade decarboxylation–esterificationSustainable process using solid catalysts.
Isosorbide Methacrylate Glucose (via Isosorbide)EsterificationHigh-performance, renewable monomer.
Furan-based Methacrylates Cellulose, HemicelluloseChemical conversionAlternative to petroleum-based aromatic monomers.

Lifecycle Assessment Methodologies for Polymer Systems

Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to end-of-life. For polymer systems derived from this compound, LCA provides a framework to quantify their environmental footprint.

Detailed Research Findings:

An LCA of a polymer system considers various impact categories, including global warming potential, acidification potential, eutrophication potential, and resource depletion. The assessment involves defining the system boundaries (e.g., cradle-to-gate or cradle-to-grave), compiling a life cycle inventory (LCI) of all inputs and outputs, and conducting an impact assessment.

Studies on the LCA of polymer resins have highlighted that the production of raw materials often contributes the most significant environmental impact compared to the manufacturing process itself. The choice of monomers and the energy mix used in production are critical factors.

Waste Reduction and Recycling Strategies in Polymer Synthesis Research

Minimizing waste and developing effective recycling strategies are crucial for the sustainability of polymer systems. Research in this area for polymers related to this compound focuses on green chemistry principles, process optimization, and advanced recycling technologies.

Detailed Research Findings:

Waste Reduction in Synthesis:

Green chemistry principles are being applied to methacrylate synthesis to reduce waste and hazardous substance use. tandfonline.comrsc.orgchinesechemsoc.org This includes the development of catalyst-free synthesis routes and the use of natural, non-toxic catalysts. tandfonline.comrsc.org Process optimization, such as controlling reaction conditions (temperature, pressure, catalyst selection), can improve reaction efficiency and minimize the generation of by-products and residual monomers.

Recycling Strategies:

For polymers like poly(methyl methacrylate) (PMMA), which is structurally similar to poly(this compound), chemical recycling through thermal depolymerization has emerged as a promising strategy. cabidigitallibrary.org This process breaks down the polymer into its constituent monomer, methyl methacrylate (MMA), which can then be purified and re-polymerized to produce high-quality recycled PMMA. cabidigitallibrary.orgresearchgate.net This approach offers a circular solution for managing PMMA waste, reducing the need for virgin monomer production and minimizing landfilling. cabidigitallibrary.orgresearchgate.net

Research has also focused on the purification of the recovered monomer to remove by-products that could affect the quality of the re-polymerized material. The development of efficient and scalable depolymerization processes is a key area of ongoing research to make chemical recycling economically viable.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways for 1-Hydroxybutyl 2-methylprop-2-enoate

The conventional synthesis of hydroxyalkyl methacrylates often involves the reaction of methacrylic acid with an alkylene oxide, such as butylene oxide, in the presence of a catalyst google.com. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry researchgate.net.

Key areas of exploration include:

Enzymatic and Chemo-enzymatic Synthesis: Leveraging enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. Research into lipase-catalyzed esterification or transesterification reactions could provide a greener alternative to traditional chemical catalysts. The use of enzymes could also allow for the synthesis of this monomer from bio-based precursors.

Bio-based Feedstocks: A significant future direction is the production of methacrylates from renewable resources. Research is underway to produce methacrylic acid and its esters from biomass-derived organic acids, such as citric acid or itaconic acid, through cascade decarboxylation-esterification reactions using solid catalysts acs.org. Applying this strategy to produce 1,4-butanediol (B3395766) (the precursor for the butyl moiety) and methacrylic acid from biomass would create a fully bio-based pathway to this compound.

Continuous Flow Processes: Shifting from batch to continuous flow reactors can enhance safety, improve heat and mass transfer, and increase process efficiency. The development of continuous processes using solid-based catalysts for the esterification step can lead to more cost-effective and sustainable production with easier catalyst recycling and product purification acs.org.

Alternative Catalytic Systems: Research into novel heterogeneous catalysts, such as supported gold nanocatalysts for one-step oxidative esterification, could provide routes with higher atom economy and reduced waste generation compared to traditional methods mdpi.com.

Design of Next-Generation Polymer Architectures and Smart Materials

The dual functionality of this compound makes it an ideal candidate for constructing complex and functional polymer architectures using controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) tandfonline.comacs.orgnih.gov. These methods allow for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and controlled topologies nih.gov.

Future research will likely focus on:

Advanced Polymer Architectures: CRP techniques enable the synthesis of well-defined block copolymers, star polymers, and hyperbranched polymers nih.gov. By incorporating this compound, these architectures can be imbued with hydroxyl functionality, which can be used for subsequent modifications or to tune the material's properties (e.g., hydrophilicity, solubility, and thermal characteristics).

Stimuli-Responsive (Smart) Materials: The hydroxyl group is a versatile handle for creating smart polymers that respond to environmental triggers like pH, temperature, or specific molecules youtube.com. For instance, copolymers of this compound could be designed to exhibit lower critical solution temperature (LCST) behavior, making them soluble at low temperatures and insoluble at higher temperatures youtube.comacs.org. Such materials are highly sought after for applications in sensors, actuators, and controlled drug delivery systems youtube.comresearchgate.net.

Functional Hydrogels: Like its well-studied analogue, 2-hydroxyethyl methacrylate (B99206) (HEMA), polymers based on this compound can form hydrogels—crosslinked polymer networks that can absorb large amounts of water dergipark.org.tratamanchemicals.com. The longer butyl chain compared to HEMA's ethyl chain can be used to fine-tune the hydrogel's mechanical properties, swelling behavior, and hydrophobicity, making them suitable for applications ranging from soft contact lenses to scaffolds for tissue engineering nih.govui.ac.id.

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)

Additive manufacturing, particularly vat photopolymerization-based 3D printing, relies on liquid photopolymer resins that solidify upon exposure to UV light mdpi.com. This compound is an excellent candidate monomer for these resins due to its liquid state, methacrylate functionality, and low volatility.

Future opportunities in this area include:

Formulation of Novel Photopolymer Resins: The monomer can be incorporated into 3D printing resins to tailor the properties of the final printed object. Its flexible butyl chain can enhance the toughness and reduce the brittleness of highly crosslinked materials, while the hydroxyl group can improve adhesion and provides a site for post-printing surface functionalization acs.orgnih.gov.

Bio-based and Degradable Resins: There is a strong drive to develop sustainable resins for 3D printing acs.org. This compound, especially if derived from renewable feedstocks, can serve as a key component in creating bio-based photopolymers nih.gov. Furthermore, its hydroxyl groups can be used to introduce degradable linkages (e.g., esters) into the polymer network, enabling the fabrication of biodegradable medical implants or transient devices researchgate.net.

Multi-Material Printing: The functionality of this monomer could help address current challenges in multi-material 3D printing, which include limited monomer functionality and compatibility between different photopolymers mdpi.com. Its ability to participate in various co-polymerization reactions and its tunable properties could facilitate the development of a wider range of compatible resins for printing complex, multi-functional objects.

Interdisciplinary Research at the Interface of Polymer Science, Biology, and Engineering

The inherent properties of polymers derived from hydroxyalkyl methacrylates, such as excellent biocompatibility and minimal immunological response, make them highly suitable for biomedical applications researchgate.netnih.gov. The hydroxyl group is critical, as it enhances hydrophilicity and provides a reactive site for conjugating biomolecules.

Interdisciplinary research opportunities abound:

Tissue Engineering: Porous hydrogel scaffolds made from copolymers containing this compound can mimic the extracellular matrix, providing a suitable environment for cell attachment, proliferation, and tissue regeneration dergipark.org.trbiointerfaceresearch.com. The mechanical properties and degradation rate of these scaffolds can be precisely tuned for specific applications, such as bone or cartilage repair nih.gov.

Drug Delivery Systems: The monomer can be used to create nanoparticles, micelles, or hydrogels for controlled drug release dergipark.org.trmdpi.com. Drugs can be physically encapsulated within the polymer matrix or chemically conjugated to the hydroxyl groups. The release can be triggered by changes in the physiological environment (e.g., pH), making the delivery system "smart" researchgate.netnih.gov.

Biocompatible Coatings: Medical devices, such as catheters and implants, can be coated with polymers of this compound to improve their biocompatibility and reduce thrombogenicity (the tendency to cause blood clots) dergipark.org.trnih.gov. The hydrophilic surface created by the hydroxyl groups can minimize protein adsorption and cellular adhesion, improving the device's performance and longevity.

Leveraging Machine Learning and Artificial Intelligence for Polymer Discovery and Design

The application of these computational tools to polymers involving this compound includes:

Predictive Modeling: AI and ML algorithms can be trained on existing polymer databases to predict the properties of novel polymers before they are synthesized gatech.edursc.orgresearchgate.net. For copolymers containing this compound, models can predict key characteristics such as glass transition temperature, solubility, and mechanical strength based on the monomer composition and sequence researchgate.netacs.orgrsc.org.

Accelerated Discovery and Optimization: By combining ML models with automated robotic platforms, researchers can implement closed-loop systems that design, build, and test new polymer formulations autonomously aip.org. This approach can rapidly screen vast chemical spaces to identify optimal copolymer compositions for specific applications, such as finding the ideal ratio of monomers to achieve a desired therapeutic effect in a drug-delivery system.

Inverse Design and Retrosynthesis: Advanced AI models can tackle the "inverse design" problem: specifying desired properties and having the algorithm generate a polymer structure that exhibits them gcande.org. Furthermore, AI can assist in planning the synthesis of these novel polymers by predicting the most efficient reaction pathways and conditions, a process known as retrosynthesis planning aip.org. This accelerates the entire workflow from concept to creation.

Below is an interactive table summarizing potential research directions.

Research Area Focus Key Methodologies Potential Impact
Novel Synthesis Green & Efficient ProductionEnzymatic Catalysis, Bio-based Feedstocks, Flow ChemistryReduced Environmental Footprint, Lower Cost
Polymer Architecture Smart & Complex MaterialsControlled Radical Polymerization (ATRP), Self-AssemblyAdvanced Sensors, Actuators, Functional Coatings
Advanced Manufacturing 3D Printing ResinsVat Photopolymerization, Formulation ScienceTougher, Functional, and Bio-based 3D Printed Objects
Interdisciplinary Science Biomedical ApplicationsTissue Engineering, Drug Delivery, BioconjugationImproved Medical Implants, Targeted Therapies
AI & Machine Learning Accelerated DiscoveryPredictive Modeling, Automated Synthesis, Inverse DesignRapid Development of High-Performance Materials

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Hydroxybutyl 2-methylprop-2-enoate to achieve high yield and purity?

  • Methodological Answer : The compound is synthesized via esterification of methacrylic acid derivatives with hydroxybutyl alcohols. Acid catalysts (e.g., sulfuric acid) under inert atmospheres (N₂/Ar) at 60–80°C are recommended. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify acrylate (δ ~5.5–6.5 ppm for vinyl protons) and hydroxybutyl groups (δ ~1.5–4.0 ppm).
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (O–H stretch ~3400 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) at m/z corresponding to C₈H₁₄O₃ (theoretical m/z 158.0943). Cross-reference with databases like PubChem or LGC Standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to occupational exposure limits (OELs) for methacrylate derivatives:

  • STEL (Short-Term Exposure Limit) : ≤50 ppm (vapor) .
  • Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations via gas chromatography. Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can controlled radical polymerization (CRP) techniques tailor copolymers incorporating this compound?

  • Methodological Answer : Use reversible addition-fragmentation chain-transfer (RAFT) or atom transfer radical polymerization (ATRP) to control molecular weight distribution (Đ < 1.2). Optimize initiator-to-monomer ratios (e.g., 1:100) and reaction temperature (60–90°C). Characterize copolymer composition via ¹H NMR and gel permeation chromatography (GPC). Applications include stimuli-responsive hydrogels for drug delivery .

Q. What advanced analytical strategies resolve contradictions in reported thermal degradation pathways of this compound-based polymers?

  • Methodological Answer : Employ hyphenated techniques:

  • TGA-FTIR-GC/MS : Identify volatile degradation products (e.g., methacrylic acid, butanol) under controlled heating (10°C/min, N₂ atmosphere).
  • Py-GC/MS : Analyze pyrolysis fragments at 500°C to differentiate chain scission vs. crosslinking pathways. Replicate studies under varied humidity and oxygen levels to validate reproducibility .

Q. How does the hydroxybutyl moiety influence crosslinking efficiency in photopolymer networks?

  • Methodological Answer : Compare crosslink density (via swelling experiments) between this compound and non-hydroxylated analogs (e.g., methyl methacrylate). Use photo-DSC to measure polymerization kinetics under UV irradiation (λ = 365 nm, 10 mW/cm²). Hydroxybutyl groups enhance hydrogen bonding, reducing gelation time by ~30% but increasing water absorption in hydrogels .

Methodological Considerations Table

Research AspectTechniqueKey ParametersReference
Synthesis EsterificationCatalyst: H₂SO₄, Temp: 70°C, Time: 6h
Purity Analysis HPLCColumn: C18, Mobile phase: MeCN/H₂O (70:30)
Polymerization RAFT[Monomer]:[CTA]:[Initiator] = 100:1:0.2
Degradation TGA-FTIRHeating rate: 10°C/min, N₂ flow: 20 mL/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.